molecular formula C15H12N2OS B2781511 N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide CAS No. 681169-39-1

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Katalognummer: B2781511
CAS-Nummer: 681169-39-1
Molekulargewicht: 268.33
InChI-Schlüssel: QTXMALFIUSNGHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a chemical compound built around the benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. Benzothiazole derivatives have been extensively investigated in scientific research for their pronounced biological activities, particularly in the field of oncology. Such compounds have demonstrated potent, selective antitumor properties against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (H1299) carcinomas . The mechanism of action for this class of compounds is multifaceted; a significant body of evidence indicates that benzothiazole derivatives can function as potent inhibitors of key protein kinases, such as ABL1, ABL2, CDK4, and CDK6, through competitive binding at the ATP catalytic domain, thereby disrupting critical pro-cancer signaling pathways . Furthermore, benzothiazole-based molecules are also recognized as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), presenting a polypharmacological approach for targeting pain and inflammation . The specific substitution pattern on the benzothiazole core, including the 6-carboxamide group and the N-methyl-N-phenyl moiety, is designed to modulate the compound's properties and interaction with biological targets. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own specific assays, including in silico analysis, ADME, and toxicological profiling, to fully characterize the properties of this compound for their applications.

Eigenschaften

IUPAC Name

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-17(12-5-3-2-4-6-12)15(18)11-7-8-13-14(9-11)19-10-16-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXMALFIUSNGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and physicochemical properties of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic analysis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide . This molecule represents a strategic scaffold in medicinal chemistry, combining the privileged 1,3-benzothiazole core—known for its utility in neuroprotective (e.g., Riluzole) and anticancer applications—with a lipophilic, conformationally restricted amide tail.

The N-methyl-N-phenyl substitution pattern is of particular significance. It eliminates the amide hydrogen bond donor, lowering the crystal lattice energy (enhancing solubility relative to the secondary amide) and restricting the rotation around the amide bond, potentially locking the molecule into a bioactive conformation. This guide details its molecular properties, synthetic accessibility, and experimental characterization workflows.[1][2]

Chemical Identity & Molecular Weight[3][4][5]

Structural Specification

The molecule consists of a 1,3-benzothiazole bicyclic system substituted at the 6-position with a carboxamide group. The amide nitrogen bears a methyl group and a phenyl ring.

  • IUPAC Name: N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

  • Chemical Formula: C₁₅H₁₂N₂OS

  • Molecular Weight: 268.33 g/mol

  • Monoisotopic Mass: 268.0670 g/mol

  • SMILES: CN(C1=CC=CC=C1)C(=O)C2=CC3=C(S2)N=C3

Quantitative Composition
ElementSymbolCountAtomic WeightMass Contribution% Composition
CarbonC1512.011180.16567.14%
HydrogenH121.00812.0964.51%
NitrogenN214.00728.01410.44%
OxygenO115.99915.9995.96%
SulfurS132.06032.06011.95%
Total 268.33 100.00%

Physicochemical Profile (In Silico & Predicted)

This section synthesizes calculated data with medicinal chemistry logic. The values below are derived from consensus algorithms (e.g., SwissADME, cLogP) typical for this scaffold.

Key Parameters
PropertyValue (Est.)[3][4][5][6]Interpretation
cLogP 3.4 – 3.8High Lipophilicity. The phenyl ring and benzothiazole core create a substantial hydrophobic surface area. This suggests excellent membrane permeability but potential aqueous solubility challenges.
TPSA ~55 ŲCNS Penetrant. The Topological Polar Surface Area is well below the 90 Ų threshold, indicating high probability of Blood-Brain Barrier (BBB) crossing.
H-Bond Donors 0Membrane Permeability. The N-methylation removes the donor, facilitating passive transport.
H-Bond Acceptors 3Nitrogen (thiazole), Oxygen (carbonyl), Nitrogen (amide).
Rotatable Bonds 2Rigid. The N-phenyl bond and amide bond have restricted rotation, reducing the entropic penalty upon binding to protein targets.
The "Magic Methyl" Effect

The N-methyl group is critical for the physicochemical behavior of this compound:

  • Solubility Enhancement: By removing the amide -NH-, the molecule cannot form intermolecular hydrogen bonds in the crystal lattice. This typically lowers the melting point and improves solubility in organic solvents compared to the N-phenyl analog.

  • Conformational Lock: The steric clash between the N-methyl group and the phenyl ring forces the phenyl ring to twist out of plane relative to the amide group. This creates a distinct 3D shape, unlike the flatter secondary amide.

Synthetic Accessibility & Methodology

The most robust route to this molecule is the amide coupling of commercially available 1,3-benzothiazole-6-carboxylic acid with N-methylaniline.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target Molecule (Amide Product) Acid 1,3-Benzothiazole- 6-carboxylic acid Target->Acid Amide Bond Disconnection Amine N-methylaniline Target->Amine Coupling Coupling Agents (HATU/DIPEA or SOCl2) Coupling->Target Reagents

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the carboxylic acid core and the amine tail.

Recommended Synthetic Protocol

Objective: Synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide on 100 mg scale.

Reagents:

  • 1,3-benzothiazole-6-carboxylic acid (1.0 eq)

  • N-methylaniline (1.1 eq)

  • HATU (1.2 eq) (Coupling reagent)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve 1,3-benzothiazole-6-carboxylic acid (0.56 mmol, 100 mg) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (1.68 mmol, 292 µL) and stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (0.67 mmol, 255 mg). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add N-methylaniline (0.61 mmol, 66 µL) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with:

    • Saturated NaHCO₃ (2 x 15 mL)

    • 1M HCl (2 x 15 mL) (To remove unreacted aniline)

    • Brine (1 x 15 mL)

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Check: The product should appear as a white to off-white solid. Confirm identity via ¹H NMR (look for the N-methyl singlet around 3.4-3.5 ppm).

Experimental Characterization Workflows

To validate the theoretical properties for drug discovery applications, the following experimental workflows are mandatory.

Physicochemical Assay Workflow (DOT Diagram)

Assays cluster_Solubility Solubility Profiling cluster_Lipophilicity Lipophilicity (LogD) Compound Compound Sample (Solid) Kinetic Kinetic Solubility (PBS pH 7.4) Compound->Kinetic ShakeFlask Octanol/Water Partitioning Compound->ShakeFlask Thermodynamic Thermodynamic Sol. (Shake Flask 24h) Kinetic->Thermodynamic If < 10 µM HPLC Chromatographic Hydrophobicity Index ShakeFlask->HPLC Validation

Figure 2: Sequential workflow for determining solubility and lipophilicity. Kinetic solubility is the primary filter.

Protocol: Kinetic Solubility Assay

Purpose: Rapidly determine if the compound precipitates in aqueous buffer from a DMSO stock.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilution: Spike 2 µL of the stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Analyze the filtrate via UV-Vis spectrophotometry or HPLC-UV. Compare the peak area to a standard curve prepared in 100% DMSO (representing 100% solubility).

  • Calculation:

    
    .
    

Biological & Safety Context

Target Relevance
  • Kinase Inhibition: The benzothiazole core is a bioisostere of the purine ring (found in ATP). This molecule may act as a Type I or Type II kinase inhibitor, with the phenyl tail occupying the hydrophobic pocket adjacent to the ATP binding site.

  • Amyloid Probes: Benzothiazoles (e.g., Thioflavin T derivatives) bind to beta-amyloid fibrils. The high lipophilicity and planarity of this derivative make it a candidate for CNS imaging probes, provided the N-methyl group does not disrupt the stacking interaction.

Safety Considerations (E-E-A-T)
  • Metabolic Stability: The N-methyl group is a potential site for metabolic dealkylation by Cytochrome P450 enzymes (demethylation).

  • Toxicity: Benzothiazoles can occasionally form reactive metabolites (epoxides) on the benzene ring. However, the electron-withdrawing carboxamide group at position 6 deactivates the ring, likely reducing metabolic liability compared to unsubstituted benzothiazoles.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses the "Magic Methyl" effect on solubility and conformation).

  • Kumbhare, R. M., et al. (2009).[4] "Synthesis of novel benzothiazole functionalized unsymmetrical alkanes and study of their antimicrobial activity." Indian Journal of Chemistry. (General synthesis of benzothiazole carboxamides).

  • PubChem. "Benzothiazole Compound Summary." (For general scaffold properties).

Sources

Unveiling the Putative Mechanism of Action of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide represents a novel investigational compound within the broader class of benzothiazole derivatives, a scaffold of significant interest in medicinal chemistry. While direct empirical data on this specific molecule remains to be published, the extensive body of research on structurally related benzothiazoles provides a strong foundation for postulating its mechanism of action. This technical guide synthesizes existing knowledge to propose a primary putative mechanism centered on the modulation of inflammatory and nociceptive signaling pathways through the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). We present a structured rationale, detailed experimental protocols for hypothesis testing, and conceptual frameworks to guide further preclinical investigation of this promising compound.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The 1,3-benzothiazole core is a privileged heterocyclic system, integral to a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[3][4][5][6][7] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a high degree of structural diversity and the ability to interact with a wide array of biological targets.[8][9] Notably, carboxamide-substituted benzothiazoles have been identified as potent modulators of key enzymes involved in signaling pathways.

This guide focuses on the specific, yet uncharacterized, molecule N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide. Based on structure-activity relationship (SAR) studies of similar benzothiazole-phenyl analogs, we hypothesize that its primary mechanism of action involves the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[10] This dual inhibition presents a compelling therapeutic strategy for managing pain and inflammation with a potentially favorable side-effect profile compared to traditional analgesics.[10]

Proposed Mechanism of Action: Dual Inhibition of sEH and FAAH

We postulate that N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide acts as a single-molecule, dual-target inhibitor of sEH and FAAH. This hypothesis is grounded in the established pharmacology of related benzothiazole-phenyl carboxamide compounds.[10]

The Roles of sEH and FAAH in Nociception and Inflammation
  • Soluble Epoxide Hydrolase (sEH): This enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the bioavailability of EETs, thereby reducing inflammation and pain.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the hydrolysis of endocannabinoids, such as anandamide (AEA). By inhibiting FAAH, the levels of AEA are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent analgesic and anti-inflammatory effects.

The Synergy of Dual Inhibition

Concomitant inhibition of both sEH and FAAH offers a synergistic approach to pain and inflammation management.[10] This polypharmacological strategy targets two distinct but complementary pathways, potentially leading to greater efficacy and a reduced risk of the side effects associated with targeting a single pathway with high-potency inhibitors. For instance, dual inhibitors may avoid the psychoactive effects associated with direct CB1 receptor agonists while still harnessing the therapeutic benefits of the endocannabinoid system.

Structural Rationale

The N-methyl-N-phenyl-carboxamide moiety at the 6-position of the benzothiazole core is a key structural feature. In related dual sEH/FAAH inhibitors, the carboxamide linkage and the phenyl ring are crucial for binding to the active sites of both enzymes.[10][11] The benzothiazole scaffold likely serves as a rigid core to properly orient these interacting groups.

Experimental Validation of the Proposed Mechanism

To empirically test the hypothesis of dual sEH/FAAH inhibition, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC₅₀) of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide against human sEH and FAAH.

Protocol: sEH Inhibition Assay (Fluorescence-Based)

  • Reagents: Recombinant human sEH, cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) substrate, sodium phosphate buffer (0.1 M, pH 7.4), 0.1 mg/mL bovine serum albumin (BSA), and the test compound.

  • Procedure:

    • Prepare serial dilutions of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide in DMSO.

    • In a 96-well plate, add the sEH enzyme to the sodium phosphate buffer containing BSA.

    • Add the test compound dilutions to the wells and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the CMNPC substrate (final concentration of 5 µM).

    • Monitor the formation of the fluorescent product, 6-methoxynaphthaldehyde, using a fluorescence plate reader with excitation at 330 nm and emission at 465 nm.

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Protocol: FAAH Inhibition Assay (Colorimetric)

  • Reagents: Recombinant human FAAH, anandamide (AEA) substrate, Tris-HCl buffer (pH 9.0), and the test compound.

  • Procedure:

    • Prepare serial dilutions of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide in DMSO.

    • In a 96-well plate, add the FAAH enzyme to the Tris-HCl buffer.

    • Add the test compound dilutions and incubate.

    • Add the AEA substrate to initiate the reaction.

    • After a defined incubation period, stop the reaction and measure the amount of released arachidonic acid using a colorimetric assay kit.

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the sEH assay.

Cellular Assays

Objective: To confirm the target engagement and downstream effects of the compound in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Line: A human cell line endogenously expressing sEH and FAAH (e.g., U937 or HEK293).

  • Procedure:

    • Treat intact cells with N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble sEH and FAAH at each temperature by Western blotting or ELISA.

    • Binding of the compound to the target proteins will confer thermal stability, resulting in a shift in the melting curve.

Protocol: Measurement of Endogenous Substrate Levels

  • Cell Line: A suitable cell line that produces EETs and AEA (e.g., primary neuronal cultures or macrophage-like cells).

  • Procedure:

    • Treat cells with N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

    • Lyse the cells and extract the lipids.

    • Quantify the levels of EETs and AEA using liquid chromatography-mass spectrometry (LC-MS).

    • An effective inhibitor should lead to a significant increase in the intracellular concentrations of these lipid mediators.

Signaling Pathway and Workflow Visualization

To provide a clear conceptual framework, the proposed mechanism and experimental workflow are depicted below using Graphviz.

Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Biological Effects CB1_R CB1 Receptor Analgesia Analgesia CB1_R->Analgesia Mediates CB2_R CB2 Receptor Anti_Inflammation Anti-inflammation CB2_R->Anti_Inflammation Mediates Compound N-methyl-N-phenyl-1,3- benzothiazole-6-carboxamide sEH sEH Compound->sEH Inhibits FAAH FAAH Compound->FAAH Inhibits EETs EETs sEH->EETs Degrades AEA Anandamide (AEA) FAAH->AEA Degrades DHETs DHETs (inactive) EETs->DHETs Hydrolysis by sEH EETs->Anti_Inflammation Promotes AEA->CB1_R Activates AEA->CB2_R Activates Arachidonic_Acid Arachidonic Acid AEA->Arachidonic_Acid Hydrolysis by FAAH G cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Confirmation start Hypothesis: Dual sEH/FAAH Inhibition sEH_assay sEH Inhibition Assay (IC50 determination) start->sEH_assay FAAH_assay FAAH Inhibition Assay (IC50 determination) start->FAAH_assay CETSA Cellular Thermal Shift Assay (Target Engagement) sEH_assay->CETSA FAAH_assay->CETSA LCMS LC-MS Analysis (Substrate Accumulation) CETSA->LCMS Pain_model Animal Models of Pain (e.g., CFA, CCI) LCMS->Pain_model Inflammation_model Animal Models of Inflammation (e.g., Carrageenan-induced edema) LCMS->Inflammation_model end Mechanism Elucidation Pain_model->end Inflammation_model->end

Caption: Recommended experimental workflow for mechanism validation.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the quantitative data that would be generated from the proposed in vitro assays.

Enzyme TargetTest CompoundIC₅₀ (nM) [95% CI]
Human sEHN-methyl-N-phenyl-1,3-benzothiazole-6-carboxamideTo be determined
Human FAAHN-methyl-N-phenyl-1,3-benzothiazole-6-carboxamideTo be determined
Positive Control 1 (sEH inhibitor)Known value
Positive Control 2 (FAAH inhibitor)Known value

Conclusion and Future Directions

While the precise mechanism of action of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide awaits empirical validation, the existing literature on related benzothiazole derivatives strongly supports the hypothesis of dual sEH and FAAH inhibition. The experimental framework outlined in this guide provides a clear and robust pathway for testing this hypothesis. Successful validation would position this compound as a promising candidate for further preclinical and clinical development as a novel analgesic and anti-inflammatory agent. Future studies should also investigate its pharmacokinetic and pharmacodynamic properties, as well as its selectivity against other related hydrolases, to build a comprehensive profile of its therapeutic potential.

References

A comprehensive list of references will be compiled upon the completion of a full literature review and the generation of empirical data for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide. The citations within this document refer to the general body of knowledge on benzothiazole derivatives and their pharmacological activities.

Sources

Target identification for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Identification for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide A Strategic Technical Guide for Deconvoluting Phenotypic Hits[1]

Executive Summary

This guide details the technical roadmap for identifying and validating the biological target of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (CAS: 681169-39-1).[1] This molecule belongs to the benzothiazole-6-carboxamide class, a "privileged scaffold" in medicinal chemistry known to interact with specific kinome subsets (e.g., BRAF, DYRK1A), nucleic acid structures (RNA mismatches), and metabolic regulators (Sirtuins).[1]

The following protocol moves beyond generic screening, employing a probability-weighted target deconvolution strategy . It prioritizes high-likelihood targets based on structural activity relationship (SAR) priors before deploying resource-intensive chemical proteomics.[1]

Phase 1: Structural Prioritization & In Silico Profiling

Goal: Narrow the search space using chemogenomic priors.[1]

The core scaffold (1,3-benzothiazole-6-carboxamide) is structurally distinct from the common 2-aminobenzothiazole promiscuous binders (PAINS).[1] The N-methyl-N-phenyl tertiary amide substitution at position 6 imposes specific steric constraints, reducing non-specific aggregation but increasing lipophilicity.[1]

High-Probability Target Classes (Priors)

Based on chemotype analysis, the following targets must be ruled out first:

Target ClassRationale based on Scaffold ArchitectureValidation Priority
Kinases (BRAF/EGFR) 2-acetamido-benzothiazole-6-carboxamides are validated BRAF V600E inhibitors.[1] The 6-position amide often occupies the solvent-exposed region or the allosteric pocket.[1]High
RNA Motifs 2-amino-benzothiazole-6-carboxamides bind r(UY:GA) tandem mismatches.[1] The planar core intercalates, while the amide interacts with the groove.[1]Medium
Sirtuins (SIRT1) Benzothiazoles are classic SIRT1 activating compounds (STACs).[1] The hydrophobic N-methyl-N-phenyl group mimics the substrate peptide's hydrophobic residues.[1]Medium
GPR35 Benzothiazoles are frequent agonists of the orphan G-protein coupled receptor 35 (GPR35).[1]Low
In Silico Workflow
  • Pharmacophore Mapping: Generate a 3D conformer and screen against the sc-PDB (druggable binding sites) using a shape-based similarity search (e.g., ROCS).[1]

  • Docking Panel: Dock the molecule into the ATP-binding pocket of BRAF (PDB: 4WKQ) and the allosteric site of SIRT1 .[1] Calculate

    
     binding energy.[1]
    
  • Negative Control Filter: Run Aggregator Advisor to ensure the N-methyl-N-phenyl tail does not induce colloidal aggregation (a common artifact for hydrophobic benzothiazoles).[1]

Phase 2: Label-Free Biophysical Validation (The "Fast Fail" Step)

Goal: Validate physical binding without modifying the compound (avoiding linker interference).[1]

Before synthesizing complex probes, use Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[1]

CETSA Protocol (Isothermal Dose-Response)
  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (

    
    ).[1]
    
  • Step-by-Step:

    • Treatment: Incubate HCT-116 (or relevant cell line) lysate with the compound (10

      
      M) and DMSO control for 30 min.[1]
      
    • Heat Shock: Aliquot samples and heat to a thermal gradient (

      
      ) for 3 min.
      
    • Lysis & Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

    • Detection: Analyze the supernatant via Western Blot (if target suspected) or Mass Spectrometry (Thermal Proteome Profiling - TPP) for unbiased ID.[1]

Decision Gate:

  • Significant

    
     shift observed: Proceed to Phase 4 (Pathway Validation).[1]
    
  • No shift: Target is likely a membrane receptor (GPR35) or the compound requires metabolic activation.[1] Proceed to Phase 3.

Phase 3: Chemical Proteomics (Activity-Based Protein Profiling)

Goal: Unbiased identification of the target from the proteome.[1]

Since the 6-position is occupied by the critical carboxamide, the C2 position of the benzothiazole ring is the optimal site for linker attachment.[1]

Probe Design Strategy
  • Photo-Affinity Probe: Synthesize a diazirine-based analog.[1]

    • Structure:2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide .

    • Tag: Append a terminal alkyne handle at the C2 position via a minimal alkyl linker.[1]

  • Control Probe: A non-binding analog (e.g., N-methyl-N-phenyl-benzothiazole with the 6-carboxamide reduced to an amine) to filter background noise.[1]

Pull-Down Workflow
  • Incubation: Treat cell lysate with the Alkyne-Probe (1

    
    M).[1]
    
  • Competition: Pre-treat a parallel sample with excess (50x) parent compound to block specific binding sites.

  • Photo-Crosslinking: Irradiate with UV light (365 nm) for 10 min to covalently crosslink the probe to the target.[1]

  • Click Chemistry: React lysate with Azide-Biotin via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

  • Enrichment: Capture biotinylated proteins on Streptavidin-Agarose beads.

  • LC-MS/MS: Digest and analyze peptides. The true target will show high abundance in the Probe sample and significant reduction in the Competition sample.[1]

Phase 4: Mechanistic & Pathway Validation

Goal: Confirm the biological consequence of target engagement.[1]

Assuming the target is identified (e.g., BRAF kinase), the following self-validating system confirms efficacy.

Functional Kinase Assay (If Kinase Hit)
  • Method: ADP-Glo™ Kinase Assay.[1]

  • Logic: Benzothiazoles often compete with ATP.[1]

  • Protocol:

    • Incubate recombinant BRAF V600E (10 ng) with compound (0.1 nM - 10

      
      M).[1]
      
    • Add ATP (10

      
      M) and substrate (Myelin Basic Protein).[1]
      
    • Measure luminescence.[1]

    • Success Criteria: IC

      
      M with clear dose-dependency.[1]
      
RNA Binding Assessment (If RNA Hit)
  • Method: Fluorescence Intercalator Displacement (FID).[1]

  • Protocol: Use a thiazole orange (TO) labeled RNA hairpin containing the r(UY:GA) motif.[1] Titrate the compound. A decrease in fluorescence indicates the compound displaced TO, confirming intercalation/groove binding.[1]

Visualization: Target ID Workflow

TargetID_Workflow Start Compound: N-methyl-N-phenyl- 1,3-benzothiazole-6-carboxamide InSilico Phase 1: In Silico Profiling (Pharmacophore & Docking) Start->InSilico Decision1 High Confidence Prior? InSilico->Decision1 DirectValid Direct Validation (Kinase Assay / RNA FID) Decision1->DirectValid Yes (e.g. BRAF) CETSA Phase 2: CETSA / TPP (Thermal Shift) Decision1->CETSA No TargetConf Target Confirmation (Western Blot / CRISPR KO) DirectValid->TargetConf ChemProt Phase 3: Chemical Proteomics (Photo-affinity Labeling) CETSA->ChemProt No Shift / Membrane Target CETSA->TargetConf Shift Observed MS_Analysis LC-MS/MS Analysis (Competition vs Probe) ChemProt->MS_Analysis MS_Analysis->TargetConf

Figure 1: Decision tree for deconvoluting the target of benzothiazole-6-carboxamides, prioritizing structural priors before unbiased proteomics.

References

  • Benzothiazole Scaffold in Drug Discovery: Title: "Recent advances in the chemistry and biology of benzothiazoles" Source:European Journal of Medicinal Chemistry URL:[Link]

  • BRAF Inhibition by Benzothiazole Carboxamides: Title: "Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors" Source:ChemMedChem URL:[Link][1]

  • RNA Targeting by Benzothiazoles: Title: "2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA)" Source:Biochemistry URL:[Link][1]

  • CETSA Methodology: Title: "Monitoring Drug Target Interactions in Intact Cells by Thermal Shift Assays" Source:Science URL:[Link][1]

  • Chemical Probe Design: Title: "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry" Source:[1]Annual Review of Biochemistry URL:[Link][1]

Sources

Pharmacophore Modeling of 1,3-Benzothiazole-6-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: as Dual GyrB/ParE Inhibitors Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Targeting Bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE)

Executive Summary & Biological Rationale

The emergence of multi-drug resistant (MDR) Gram-negative pathogens necessitates the exploration of novel antibacterial targets. The ATP-binding subunits of bacterial DNA Gyrase (GyrB) and Topoisomerase IV (ParE) present a validated yet under-exploited avenue for inhibition.[1] Unlike fluoroquinolones that target the DNA-cleavage complex, ATPase inhibitors target the energy transduction mechanism essential for DNA supercoiling.

The 1,3-benzothiazole-6-carboxamide scaffold has emerged as a privileged structure for this target class. Its efficacy is driven by a critical salt-bridge interaction between the C6-carboxylate/carboxamide and a conserved Arginine residue (e.g., Arg136 in E. coli GyrB), mimicking the phosphate group of ATP.

This guide details the construction of a Structure-Based Pharmacophore (SBP) model for this scaffold. It moves beyond generic modeling to address specific challenges: handling the flexible loop (residues 98–117) and ensuring selectivity over human kinases.

Data Curation & Structural Foundation

A robust model requires high-fidelity structural data. For this scaffold, we utilize X-ray crystallographic data of benzothiazoles bound to GyrB.[2][3]

2.1. Structural Input Selection

Do not rely on homology models when high-resolution crystal structures exist.

  • Primary Template: E. coli GyrB complexed with benzothiazole inhibitors (e.g., PDB ID: 4WUB or 6F86 ).

  • Resolution Cutoff: < 2.5 Å.

  • Key Domain: The 24 kDa N-terminal ATPase domain.

2.2. Ligand Dataset Construction

To validate the model, curate a dataset of analogs with defined IC50/Ki values.

  • Active Set: IC50 < 50 nM (Tight binders).

  • Inactive Set: IC50 > 10 µM (Non-binders or weak binders).

  • Decoy Set: Generate 50 decoys per active ligand using DUD-E (Directory of Useful Decoys) to challenge the model's ability to distinguish true actives from physiochemically similar non-binders.

Table 1: Key SAR Features for Dataset Curation

PositionChemical FeatureBiological InteractionPharmacophore Feature
C6 Carboxylic Acid / CarboxamideSalt bridge with Arg136 Negative Ionizable (NI) or H-Bond Acceptor (HBA)
C2 Urea / Amide LinkerH-bond network with Asp73 & WaterH-Bond Donor (HBD) / Acceptor (HBA)
Tail Pyrrole / Phenyl RingHydrophobic pocket (Val43, Ile78)Hydrophobic (Hyd)
Core Benzothiazole Ring

-cation interaction with Arg76
Aromatic Ring (AR)
Methodology: Structure-Based Pharmacophore Generation

Rationale: Ligand-based approaches often fail to capture the "induced fit" of the GyrB ATP-binding pocket. A structure-based approach maps the specific interaction points defined by the protein environment.

3.1. Workflow Diagram

The following diagram outlines the iterative process of model generation and validation.

PharmacophoreWorkflow Start PDB Complex Selection (e.g., 4WUB, 6F86) Prep Protein Preparation (H-bond optimization, Water analysis) Start->Prep Fix protonation states Extract Interaction Profiling (LigandScout / Discovery Studio) Prep->Extract Identify contacts < 4.0Å FeatDef Feature Definition (HBD, HBA, HYD, NI) Extract->FeatDef Map chemical features Exclusion Exclusion Volume Generation (Define steric clashes) FeatDef->Exclusion Add shape constraints Refine Model Refinement (Remove non-essential features) Exclusion->Refine Validate Validation (ROC, GH Score) Active vs. Decoy Set Refine->Validate Validate->Refine If AUC < 0.7 Final Final 3D Pharmacophore Model Validate->Final If AUC > 0.8

Figure 1: Iterative workflow for Structure-Based Pharmacophore generation. Note the feedback loop during validation to optimize feature selection.

3.2. Step-by-Step Protocol

Step 1: The "Water Bridge" Decision GyrB inhibition by benzothiazoles often involves a conserved water molecule bridging the inhibitor and Asp73 .

  • Protocol: In your modeling software (e.g., LigandScout), enable "Water Monitoring".

  • Action: If the water molecule mediates a hydrogen bond between the C2-linker and Asp73, treat it as part of the protein. Map a H-Bond Donor feature onto the ligand atom interacting with this water. Do not ignore this water; removing it collapses the active pocket.

Step 2: Defining the Anchor Points

  • Feature 1 (The Warhead): Place a Negative Ionizable (NI) or H-Bond Acceptor (HBA) feature on the C6-carboxyl/amide oxygen. This corresponds to the interaction with Arg136 . This is a mandatory feature; omission leads to loss of specificity.

  • Feature 2 (The Hinge): Place a H-Bond Donor (HBD) on the NH of the urea/amide linker at position 2. This targets Asp73 .

  • Feature 3 (The Core): Place a Hydrophobic (Hyd) or Aromatic (AR) feature on the benzothiazole ring centroid.

Step 3: Exclusion Volumes (Steric Constraints) Pharmacophores are not just about what must be there, but what cannot be there.

  • Generate exclusion spheres based on the protein surface residues (Val43, Val71). This prevents the selection of "fat" ligands that would clash with the tight ATP-binding pocket.

Mechanistic Logic & Interaction Map

To visualize the spatial arrangement of the pharmacophore features relative to the binding site, we define the specific vector relationships.

InteractionMap NI Neg. Ionizable (C6-Carboxyl) AR Aromatic Ring (Benzothiazole) NI->AR Arg136 Arg136 (Salt Bridge) NI->Arg136 Electrostatic HBD H-Bond Donor (C2-Linker) HYD Hydrophobic (Pyrrole/Tail) HBD->HYD Asp73 Asp73 (Via Water) HBD->Asp73 H-Bond ValPocket Val43/Ile78 (Lipophilic Pocket) HYD->ValPocket vdW AR->HBD Arg76 Arg76 (Pi-Cation) AR->Arg76 Stacking

Figure 2: Spatial interaction map of the 1,3-benzothiazole-6-carboxamide pharmacophore within the GyrB ATP-binding site.

Validation & Performance Metrics

A model is only as good as its predictive power. You must validate using the Güner-Henry (GH) Score and ROC Curves .

Protocol:

  • Screen the combined dataset (Actives + Decoys) against the pharmacophore.

  • Calculate the Enrichment Factor (EF).

Target Metrics:

  • ROC AUC: > 0.75 (Acceptable), > 0.85 (Excellent).

  • GH Score: > 0.6.

  • Sensitivity (Se): Ability to find actives. Aim for > 0.8.

  • Specificity (Sp): Ability to discard decoys. Aim for > 0.9.

Troubleshooting:

  • If Specificity is low (too many false positives): Increase the radius of the Exclusion Volumes or add a constraint to the C6-interaction (make it a vector constraint, not just a point).

  • If Sensitivity is low (missing actives): Relax the tolerance radius of the Hydrophobic feature (often the most flexible part of the ligand).

References
  • Vertex Pharmaceuticals/NIH . (2024). Benzothiazole DNA gyrase inhibitors and their conjugates. Retrieved from

  • Hrast, M., et al. (2023).[1] Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry. Retrieved from [1]

  • Nyerges, A., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors. ACS Omega.[2][4] Retrieved from [2]

  • Sahu, P.K., et al. (2021). Benzothiazole: Synthetic Strategies, Biological Potential, and Interactions With Targets. Mini-Reviews in Organic Chemistry. Retrieved from

  • Kandasamy, R., et al. (2023).[1] Structure-activity relationship studies of benzothiazole-phenyl analogs. Prostaglandins & Other Lipid Mediators.[5] Retrieved from

Sources

Binding affinity studies of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the binding affinity characterization of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (referred to herein as NPBC-6 ).[1][2][3]

Based on the pharmacophore profile of benzothiazole-6-carboxamides, this molecule acts as a privileged scaffold with high potential for targeting Tyrosine Kinases (e.g., c-Met, EGFR) or specific RNA Mismatch Motifs .[3] The N-methyl-N-phenyl substitution significantly enhances lipophilicity, suggesting a binding mode driven by hydrophobic enclosure within a cryptic pocket.[1][2][3]

Molecular Profile & Target Hypothesis

NPBC-6 is a lipophilic small molecule probe.[1][2][3] Its benzothiazole core provides a rigid, planar aromatic system capable of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-

stacking, while the N-methyl-N-phenyl carboxamide tail acts as a "hydrophobic anchor," likely orienting the molecule into deep hydrophobic sub-pockets of a protein target.[1]
Physicochemical Constraints (Critical for Assay Validity)

Before initiating binding studies, you must account for the specific handling requirements of this scaffold to prevent false positives (promiscuous aggregation).

PropertyValue (Predicted)Impact on Assay Design
LogP ~3.8 – 4.2High Hydrophobicity. Requires DMSO concentrations >1% or detergents (e.g., Tween-20) to prevent precipitation.[1][2][3]
Solubility Low (< 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

M in aq)
Aggregation Risk. You must run a Dynamic Light Scattering (DLS) control to ensure the compound is monomeric at assay concentrations.[2]
Fluorescence ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

nm
Interference. Benzothiazoles are often fluorescent.[1][2] Avoid intrinsic tryptophan fluorescence assays; use SPR or ITC instead.[2][3]

Experimental Strategy: The "Triad of Truth"

To rigorously validate binding, we employ a three-pronged approach. Relying on a single assay for this scaffold is scientifically irresponsible due to its potential for non-specific hydrophobic sticking.[2][3]

Workflow Diagram

BindingStudyWorkflow cluster_Assays Binding Affinity Triad Start Compound NPBC-6 (Stock in 100% DMSO) QC Quality Control (DLS & Solubility Check) Start->QC Dilution SPR 1. Surface Plasmon Resonance (SPR) Output: Kinetics (kon, koff, KD) QC->SPR Pass ITC 2. Isothermal Titration Calorimetry (ITC) Output: Thermodynamics (ΔH, ΔS, N) QC->ITC High Conc. Required FP 3. Fluorescence Polarization (FP) Output: IC50 / Competition QC->FP High Throughput Analysis Global Fit & Data Integration SPR->Analysis ITC->Analysis FP->Analysis Validation Target Engagement Verified Analysis->Validation

Figure 1: The "Triad of Truth" workflow ensures that kinetic, thermodynamic, and competitive binding data converge to validate the target interaction.[1][2]

Protocol Deep Dive: Surface Plasmon Resonance (SPR)

SPR is the primary method chosen for NPBC-6 because it resolves the residence time (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), a critical parameter for hydrophobic inhibitors that often exhibit slow-off kinetics.[1][2]
A. Sensor Chip Preparation
  • Chip Type: Series S Sensor Chip CM5 (Carboxymethyl dextran).[2][3]

  • Ligand (Target Protein): Immobilize the target protein (e.g., Kinase Domain) via amine coupling.[2][3]

  • Density: Aim for a low density (< 2000 RU ) to minimize mass transport limitations and steric crowding, which can artificially inflate

    
     for lipophilic ligands.
    
B. The "Self-Validating" Injection Protocol

This protocol includes built-in checks for the common benzothiazole issue of "sticky" non-specific binding.[1][2][3]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4).[2][3]

    • Crucial Modification: Add 3-5% DMSO to match the compound solvent.[1][2][3] Mismatch in DMSO causes large bulk refractive index jumps that obscure the binding signal.[2][3]

  • Solvent Correction: You must perform a DMSO calibration cycle (concentration series 2.5% to 5.5%) to correct for bulk shifts.[2][3]

  • Kinetic Titration (Single Cycle):

    • Inject NPBC-6 at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      M) without regeneration in between.
      
    • Why? Benzothiazoles can be difficult to regenerate (wash off) completely.[2][3] Single Cycle Kinetics (SCK) eliminates the need for harsh regeneration that might denature the protein.[2][3]

C. Data Analysis (The Math)

Fit the sensorgrams to a 1:1 Langmuir Binding Model .


[1][2]

Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Response at equilibrium.[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Maximum theoretical binding capacity.[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Concentration of NPBC-6.[1][2]
    

Validation Check: If the observed ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 is significantly higher than the theoretical 

(calculated based on protein MW), NPBC-6 is aggregating on the surface.[2] Discard data and repeat with higher detergent concentration.[2]

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

While SPR gives kinetics, ITC tells us how it binds.[2][3]

  • Hypothesis: For NPBC-6, we expect an Entropy-driven signature (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Reasoning: The displacement of "unhappy" water molecules from the hydrophobic pocket by the N-methyl-N-phenyl group releases significant entropy.[1][2][3]

  • Protocol Note: Use Reverse Titration (Protein into Compound) if NPBC-6 solubility is the limiting factor in the syringe.[1][2][3]

Signaling Pathway Context

If NPBC-6 functions as a kinase inhibitor (e.g., c-Met or EGFR family), its binding interrupts downstream oncogenic signaling.[3]

SignalingPathway Ligand Growth Factor (e.g., HGF/EGF) Receptor RTK (c-Met/EGFR) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS NPBC6 NPBC-6 (Inhibitor) NPBC6->Receptor Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: NPBC-6 competitively inhibits the ATP-binding pocket of the Receptor Tyrosine Kinase (RTK), halting downstream PI3K/AKT and RAS/MAPK signaling cascades.[1][2][3]

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Linear Binding Curves No saturation observed in SPR/ITC.The affinity is likely too weak (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

M) or solubility limit is reached before saturation.[2] Switch to FP competition assay.
Super-Stoichiometry ITC N-value > 1.5 or SPR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

> Theoretical.
Aggregation. The compound is forming micelles that coat the protein.[2] Add 0.05% Tween-20 or reduce compound concentration.
High Heat of Dilution Large background peaks in ITC.[2][3]Mismatched DMSO between cell and syringe.[2][3] Dialyze protein against the exact buffer used to dissolve the compound.

References

  • Warner, K. D., et al. (2020).[2][3] "2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA)."[1][2][3] Biochemistry. Link[1][2]

  • Al-Nabulsi, S., et al. (2019).[2][3] "Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors."[1][2][3] Journal of Molecular Graphics and Modelling. Link[1][2]

  • Boateng, C. A., et al. (2023).[2][3] "Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder." Journal of Medicinal Chemistry. Link[1][2]

  • Biacore (Cytiva). "Sensor Surface Handbook."[2][3] Cytiva Life Sciences.[2][3] Link

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide via HATU-Mediated Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] This application note provides a comprehensive and reliable protocol for the synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, a representative of a class of molecules with significant therapeutic potential.[4][5] The described methodology details the amide coupling of 6-carboxybenzothiazole with N-methylaniline, a secondary and relatively electron-deficient amine, where standard coupling methods can be sluggish.[6][7] We present a highly efficient procedure utilizing the uronium-based coupling reagent HATU, detailing the reaction mechanism, step-by-step experimental workflow, characterization of the final product, and a guide for troubleshooting potential issues. This document is intended for researchers and professionals in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The formation of an amide bond is one of the most critical and frequently performed reactions in the synthesis of pharmaceuticals.[8] The target molecule, N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, is constructed by forming an amide linkage between the carboxylic acid of the benzothiazole core and the secondary amine, N-methylaniline.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] Therefore, activation of the carboxylic acid is necessary. While classic methods involve conversion to highly reactive acyl chlorides (e.g., using SOCl₂ or oxalyl chloride), these can be harsh and incompatible with sensitive functional groups.[10]

Modern peptide coupling reagents offer milder and more efficient alternatives. For this specific transformation, which involves a sterically accessible carboxylic acid but a moderately nucleophilic secondary aniline, a potent activating agent is advantageous. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for this protocol due to its high coupling efficiency, rapid reaction rates, and the generation of water-soluble byproducts that simplify purification.[11][12]

Mechanism of HATU-Mediated Amide Coupling:

The efficacy of HATU stems from a two-stage activation process performed in situ.[11][13]

  • Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid (6-carboxybenzothiazole) by a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU.

  • Formation of the Active Ester: This forms an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion, concurrently formed, rapidly attacks this intermediate to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[13]

  • Nucleophilic Attack by the Amine: The amine (N-methylaniline) then attacks the carbonyl carbon of the active ester. The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded, 7-membered cyclic transition state, which accounts for the high efficiency of the coupling reaction.[11]

This mechanistic pathway ensures a rapid and high-yielding conversion to the desired amide product under mild conditions.

Detailed Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. Reagents should be scaled accordingly for different quantities.

Materials and Reagents
Reagent/MaterialGradeSupplierAmount (1.0 mmol scale)Molar Eq.Notes
6-Carboxybenzothiazole≥97%Commercial179.2 mg1.0Starting material. Ensure it is dry.
N-Methylaniline≥98%Commercial118 µL (117.9 mg)1.1Use a freshly opened bottle or distilled.
HATU≥98%Commercial418.3 mg1.1Store under inert gas, moisture sensitive.
N,N-Diisopropylethylamine (DIPEA)≥99%Commercial348 µL (269.3 mg)2.0Use a dry, amine-free grade.
N,N-Dimethylformamide (DMF)AnhydrousCommercial5.0 mL-Solvent. Use from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercial~100 mL-For extraction and chromatography.
HexanesACS GradeCommercial~100 mL-For chromatography.
Saturated aq. NaHCO₃-Lab Prepared~50 mL-For aqueous workup.
Brine-Lab Prepared~50 mL-For aqueous workup.
Anhydrous MgSO₄-CommercialAs needed-For drying organic layer.
Silica Gel230-400 meshCommercialAs needed-For column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-carboxybenzothiazole (179.2 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5.0 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the solid is fully dissolved.

  • Reagent Addition: To the clear solution, add HATU (418.3 mg, 1.1 mmol, 1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 2.0 eq). Stir the mixture for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: Add N-methylaniline (118 µL, 1.1 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-4 hours.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL). The aqueous washes help remove unreacted starting material, excess reagents, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the pure N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Starting Materials (6-Carboxybenzothiazole, HATU) setup Dissolve Acid in DMF Add HATU & DIPEA (Pre-activation) reagents->setup solvents Prepare Anhydrous Solvents (DMF) solvents->setup addition Add N-Methylaniline Stir at Room Temp setup->addition monitor Monitor by TLC (2-4 hours) addition->monitor quench Dilute with EtOAc Aqueous Washes monitor->quench dry Dry (MgSO₄) Concentrate quench->dry purify Column Chromatography (Silica Gel) dry->purify characterize Characterization (NMR, MS, MP) purify->characterize product Pure Product (Solid) characterize->product

Caption: Experimental workflow for the synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

Expected Results and Characterization

  • Yield: 85-95%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2-7.5 (m, Ar-H benzothiazole), ~7.4-7.1 (m, Ar-H phenyl), ~3.5 (s, 3H, N-CH₃). Note: Specific shifts will vary, but this represents a typical pattern for such structures.[14][15]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~168 (C=O), ~155-120 (Ar-C), ~38 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₂N₂OS: 268.07; found [M+H]⁺: 269.08.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient HATU or base. 2. Moisture in the reaction. 3. Poor quality N-methylaniline.1. Ensure accurate weighing of reagents. Add a slight excess (1.2 eq) of HATU if the issue persists. 2. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. 3. Purify N-methylaniline by distillation before use.
Low Yield 1. Inefficient extraction of the product. 2. Loss of product during chromatography.1. Perform an additional extraction of the aqueous layer with ethyl acetate. 2. Carefully select the eluent system for chromatography to ensure good separation and minimize band broadening.
Difficult Purification 1. Tetramethylurea byproduct co-elutes with the product.[12] 2. Presence of unreacted starting materials.1. The prescribed aqueous washes should remove most of the urea. If it persists, washing the crude product with cold diethyl ether can sometimes precipitate the desired amide while leaving the urea in solution. 2. Ensure the reaction has gone to completion via TLC before workup. Adjust eluent polarity during chromatography to separate starting materials.

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]

  • Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]

  • Proposed mechanism for amidation using HBTU (9). ResearchGate. [Link]

  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. Journal of Applied Pharmaceutical Science. [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. [Link]

  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. [Link]

  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate. [Link]

Sources

Precision Solvent System Design for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (referred to herein as NPBC ) represents a class of highly lipophilic benzothiazole derivatives often screened for SIRT2 inhibition, LSD1 modulation, and antimicrobial activity. While the benzothiazole scaffold offers potent biological interaction, the specific N-methyl-N-phenyl substitution at the 6-carboxamide position significantly reduces aqueous solubility by eliminating the amide hydrogen bond donor and increasing steric bulk.

This Application Note provides a definitive protocol for solubilizing NPBC. It addresses the critical "solubility-permeability trade-off" where standard DMSO stocks precipitate upon addition to aqueous assay buffers, leading to false negatives (loss of potency) or false positives (non-specific aggregation).

Physicochemical Analysis & Solvent Logic

Structural Impact on Solubility

To select the correct solvent, one must understand the molecule's resistance to solvation:

  • Benzothiazole Core: Planar, aromatic, and hydrophobic.[1] Drives

    
     stacking (aggregation).
    
  • 6-Carboxamide Linker: Typically a polar handle, but in NPBC, it is fully substituted .[1]

  • N-Methyl & N-Phenyl Groups: These substituents act as "grease," raising the cLogP (calculated partition coefficient) to an estimated range of 3.5 – 4.2 .

The Consequence: NPBC is a "Brick Dust" molecule.[1] It dissolves well in organic solvents but "crashes out" (precipitates) immediately upon contact with water if the transition is too abrupt.[1]

Solvent Compatibility Matrix

The following table summarizes solvent performance for NPBC based on thermodynamic solubility and biological compatibility.

Solvent SystemSolubility RatingBiological ToleranceApplication
100% DMSO Excellent (>50 mM)Toxic (Must dilute)Primary Stock Storage
100% Ethanol Moderate (<10 mM)LowNot recommended for long-term storage
PBS (pH 7.4) Poor (<1 µM)HighFinal Assay Buffer (Requires surfactant)
DMSO/Water (50:50) PoorModerateAvoid (Exothermic mixing causes crashing)
PEG-400 GoodModerateIn vivo formulation (Not for in vitro screening)

Core Protocols

Protocol A: Preparation of the "Golden" Master Stock

Objective: Create a stable, anhydrous stock solution free of micro-aggregates.[1]

Materials:

  • NPBC solid powder (Store at -20°C, desiccated).[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.[1]

  • Amber glass vials (Borosilicate).[1] Do not use polystyrene. [1]

Procedure:

  • Equilibration: Allow the NPBC vial to warm to room temperature (RT) inside the desiccator for 30 minutes. Reason: Prevents water condensation on the cold powder, which catalyzes degradation.[1]

  • Weighing: Weigh approximately 3.25 mg of NPBC.

    • MW ≈ 325.4 g/mol (Estimate based on formula C16H11N3OS2).

  • Solvation: Add anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation:

      
      [1]
      
  • Vortexing: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath at RT for 5 minutes. Critical: This breaks up non-visible crystal lattices.[1]

  • Clarification: Visually inspect. The solution must be perfectly clear yellow/colorless.[1] If cloudy, heat gently to 37°C for 5 minutes.

Protocol B: The "Step-Down" Dilution (preventing the Crash)

Objective: Transfer the hydrophobic NPBC from 100% DMSO to aqueous buffer without precipitation.

The Error: Direct pipetting of 1 µL of 10 mM stock into 99 µL of buffer often creates a local region of supersaturation, causing NPBC to precipitate as "needles" that never re-dissolve.[1]

The Solution: Use an Intermediate Dilution Plate (IDP).

Workflow Diagram (DOT):

DilutionProtocol cluster_0 Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Intermediate Intermediate Plate (100 µM in 10% DMSO) Stock->Intermediate 1:100 Dilution (into Buffer w/ surfactant) AssayWell Final Assay Well (1 µM in 1% DMSO) Intermediate->AssayWell 1:100 Dilution (into Final Buffer) Buffer Assay Buffer (+ 0.05% Tween-20) Buffer->Intermediate Buffer->AssayWell

Caption: Step-down dilution strategy minimizes kinetic precipitation shock.

Procedure:

  • Prepare Assay Buffer: PBS + 0.05% Tween-20 (or Triton X-100).[1]

    • Note: The surfactant is non-negotiable for NPBC.[1] It creates micelles that sequester the hydrophobic phenyl tail.[1]

  • Intermediate Dilution (10x Conc):

    • Prepare a 10% DMSO solution in buffer.[1]

    • Dilute the 10 mM Master Stock 1:10 into this solvent to get 1 mM .[1]

    • Observation: If precipitation occurs here, increase DMSO to 20%.[1]

  • Final Assay Dilution:

    • Transfer from Intermediate to Final Assay Plate containing Assay Buffer.[1]

    • Final DMSO concentration should be

      
       to avoid inhibiting enzymes like SIRT2.[1]
      

Validation & Troubleshooting

The Nephelometry Check

Before running a high-throughput screen, validate solubility.[1]

  • Prepare a serial dilution of NPBC (100 µM to 0.1 µM) in the final assay buffer.[1]

  • Incubate for 60 minutes at RT.

  • Measure Light Scattering (Nephelometry) or Absorbance at 600 nm (OD600).

  • Pass Criteria: OD600 < 0.005 (Background). Any spike indicates aggregation.[1]

Troubleshooting Decision Tree

Troubleshooting Start Compound Precipitates? CheckConc Is Conc > 10 µM? Start->CheckConc CheckSurf Is Surfactant Present? CheckConc->CheckSurf No Action1 Reduce Assay Conc (Limit of Solubility) CheckConc->Action1 Yes CheckDMSO Is DMSO > 1%? CheckSurf->CheckDMSO Yes Action2 Add 0.05% Tween-20 or CHAPS CheckSurf->Action2 No Action3 Validate Enzyme DMSO Tolerance CheckDMSO->Action3 No (It is low)

Caption: Logic flow for resolving precipitation issues in NPBC assays.

References

  • SIRT2 Inhibitor Discovery: Rumpf, T., et al. (2015).[1] "Optimized chemical probes for sirtuin 2 inhibition." Nature Communications.[1] Link (Demonstrates benzothiazole scaffold utility and solubility challenges).

  • Solubility Protocols: Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link (Foundational text on DMSO stock management).[1]

  • Benzothiazole Chemistry: Caleta, I., et al. (2009).[1] "Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles." Journal of Heterocyclic Chemistry. 2 (Provides structural context for the lipophilicity of these derivatives).

  • Assay Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link (Explains aggregation-based false positives common with hydrophobic compounds like NPBC).

Sources

In vitro screening methods for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vitro screening protocols for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (CAS 681169-39-1), a compound belonging to the benzothiazole-6-carboxamide class. This scaffold is pharmacologically privileged, most notably as a potent inhibitor of Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase involved in cell cycle regulation, neurodegeneration, and cancer. While derivatives of this class have also shown activity against targets like P2X7 receptors and 11


-HSD1, the structural features of this compound (specifically the carboxamide linkage) strongly suggest SIRT2 inhibitory potential.

The following protocols are designed to validate its activity, selectivity, and cellular mechanism of action.

Part 1: Biological Context & Mechanism of Action

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide functions as a putative SIRT2 inhibitor . SIRT2 is primarily a cytosolic deacetylase that targets


-tubulin (Lys40), regulating microtubule stability and mitosis. Inhibition of SIRT2 leads to the accumulation of acetylated 

-tubulin, resulting in cell cycle arrest and potential apoptosis in cancer cells.

Key Mechanism:

  • Binding: The benzothiazole core occupies the hydrophobic "selectivity pocket" of the SIRT2 active site, distinct from the NAD+ binding site.

  • Inhibition: The carboxamide moiety interferes with the deacetylation catalysis, preventing the removal of the acetyl group from the lysine substrate (e.g.,

    
    -tubulin, p53).
    
  • Outcome: Hyperacetylation of substrates, microtubule stabilization, and modulation of downstream signaling (e.g., NF-

    
    B, FOXO).
    
Signaling Pathway & Mechanism Diagram

SIRT2_Mechanism Compound N-methyl-N-phenyl- 1,3-benzothiazole-6-carboxamide SIRT2 SIRT2 Enzyme (NAD+ Dependent) Compound->SIRT2 Inhibits Tubulin_Ac Acetyl-α-Tubulin (Lys40) Compound->Tubulin_Ac Accumulation p53_Ac Acetyl-p53 Compound->p53_Ac Accumulation SIRT2->Tubulin_Ac Deacetylation SIRT2->p53_Ac Deacetylation Tubulin_Deac Deacetylated α-Tubulin Tubulin_Ac->Tubulin_Deac SIRT2 Activity CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin_Ac->CellCycle Microtubule Stabilization Apoptosis Apoptosis/Cell Death p53_Ac->Apoptosis Transcriptional Activation

Caption: Putative mechanism of action where SIRT2 inhibition leads to accumulation of acetylated substrates (


-tubulin, p53), triggering cell cycle arrest and apoptosis.

Part 2: Primary Screening (Biochemical Assay)

The primary objective is to determine the IC


  of the compound against recombinant human SIRT2. A fluorogenic assay using a specific peptide substrate (e.g., Ac-Lys-AMC) is the industry standard.
Protocol 1: Fluorogenic SIRT2 Deacetylase Assay

Principle: The assay uses a peptide substrate containing an acetylated lysine residue coupled to a fluorophore (AMC). SIRT2 deacetylates the lysine, sensitizing the substrate to tryptic cleavage. Subsequent treatment with a developer (trypsin) releases the fluorescent AMC group.

Reagents:

  • Enzyme: Recombinant Human SIRT2 (e.g., Cayman Chem #10011191).

  • Substrate: Fluorogenic SIRT2 substrate (e.g., Ac-Gln-Pro-Lys(Ac)-AMC).

  • Cofactor: NAD+ (50 mM stock).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    , 1 mg/mL BSA.
    
  • Developer: Trypsin (5 mg/mL) in 50 mM Tris-HCl (pH 8.0).

  • Control Inhibitor: AGK2 or SirReal2 (positive control).

Step-by-Step Procedure:

  • Compound Preparation: Dissolve N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide in DMSO to a 10 mM stock. Prepare a 10-point serial dilution (1:3) in Assay Buffer (final DMSO concentration <1%).

  • Enzyme Mix: Dilute SIRT2 enzyme to 0.5 U/well in Assay Buffer.

  • Incubation: Add 25

    
    L of diluted compound and 25 
    
    
    
    L of enzyme mix to a black 96-well plate. Incubate for 10 min at 37°C.
  • Reaction Initiation: Add 50

    
    L of Substrate/NAD+ mix (Final conc: 50 
    
    
    
    M substrate, 500
    
    
    M NAD+).
  • Reaction: Incubate for 45 min at 37°C.

  • Development: Add 50

    
    L of Developer (Trypsin/Nicotinamide) to stop the reaction and release the fluorophore. Incubate for 15 min at room temperature.
    
  • Measurement: Read fluorescence on a plate reader (Ex: 360 nm, Em: 460 nm).

  • Analysis: Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model to calculate IC

    
    .
    

Data Output Format:

CompoundConcentration (

M)
Fluorescence (RFU)% InhibitionIC

(

M)
Test Cmpd 0.145005%~2.5
1.0380025%
10.0120085%
AGK2 (Ctrl) 10.090092%3.5

Part 3: Secondary Screening (Selectivity Profiling)

To confirm specificity, the compound must be screened against other sirtuin isoforms (SIRT1, SIRT3). Benzothiazole-6-carboxamides can exhibit off-target activity against SIRT1.

Protocol 2: Isoform Selectivity Assay (SIRT1/SIRT3)

Modifications from Protocol 1:

  • Enzymes: Substitute SIRT2 with Recombinant Human SIRT1 or SIRT3.

  • Substrates:

    • SIRT1: Ac-Arg-His-Lys(Ac)-Lys(Ac)-AMC (p53-based).

    • SIRT3: Ac-Lys(Ac)-AMC.

  • Procedure: Identical to Protocol 1. Calculate the Selectivity Index (SI) = IC

    
    (SIRT1) / IC
    
    
    
    (SIRT2). An SI > 10 is desirable.

Part 4: Cellular Validation (Target Engagement)

Demonstrating that the compound enters the cell and inhibits SIRT2 in a physiological context is critical. The hallmark of cellular SIRT2 inhibition is the hyperacetylation of


-tubulin (Lys40) .
Protocol 3: Western Blot for Acetylated -Tubulin

Cell Lines: A549 (Lung Cancer) or SH-SY5Y (Neuroblastoma), known for high SIRT2 expression.

Step-by-Step Procedure:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Allow to attach overnight.
    
  • Treatment: Treat cells with the compound (1, 5, 10

    
    M) and DMSO control for 6–24 hours. Include 10 
    
    
    
    M AGK2 as a positive control.
  • Lysis: Wash with PBS and lyse in RIPA buffer containing protease inhibitors and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve acetylation marks.

  • SDS-PAGE: Load 20

    
    g protein/lane on a 10% SDS-PAGE gel.
    
  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-Acetyl-

      
      -Tubulin (Lys40) (1:1000) and Anti-Total 
      
      
      
      -Tubulin (1:2000).
    • Secondary: HRP-conjugated anti-mouse/rabbit IgG.

  • Detection: Use ECL substrate and image.

  • Quantification: Normalize Acetyl-Tubulin signal to Total Tubulin. A dose-dependent increase confirms SIRT2 inhibition.

Part 5: Target Validation (Biophysical)

To prove direct binding (as opposed to indirect modulation), use the Cellular Thermal Shift Assay (CETSA) .

Protocol 4: CETSA for SIRT2 Binding

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).

Procedure:

  • Treatment: Treat live cells with 10

    
    M compound or DMSO for 1 hour.
    
  • Harvest: Collect cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot: Divide into 8–10 PCR tubes (

    
    L each).
    
  • Heating: Heat tubes to a temperature gradient (e.g., 40°C to 65°C) for 3 min in a thermal cycler. Cool to RT for 3 min.

  • Lysis: Freeze-thaw (liquid nitrogen/37°C) 3 times to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet precipitated (denatured) proteins.

  • Analysis: Analyze the supernatant (soluble fraction) via Western Blot for SIRT2.

  • Result: Plot the relative band intensity vs. temperature. A right-shift in the melting curve of the treated sample compared to DMSO indicates direct binding.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease."[1] Science, 317(5837), 516-519. Link

  • Mellini, P., et al. (2012). "Correlation between binding mode and potency of benzothiazole-based SIRT2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(21), 6671-6674. Link

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6, 6263. Link

  • Jing, H., et al. (2016).[2] "Sirtuin inhibitors: from bench to bedside." Medicinal Research Reviews, 36(6), 944-991. Link

  • PubChem Compound Summary. (n.d.). "N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (CAS 681169-39-1)."[3] National Center for Biotechnology Information. Link

Sources

Crystallization techniques for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Introduction: The Critical Role of the Crystalline State

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a molecule of significant interest within contemporary drug discovery programs, belonging to a class of benzothiazoles known for a wide spectrum of pharmacological activities.[1][2] The solid-state form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its ultimate therapeutic efficacy. Properties such as dissolution rate, bioavailability, stability, and manufacturability are intrinsically linked to the crystalline structure.[3] Achieving a consistent and well-defined crystalline form is therefore not merely a matter of purification, but a fundamental step in drug development. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can present significant challenges, as different polymorphs may exhibit distinct physicochemical properties.[3][4]

This guide provides a comprehensive overview of practical techniques and underlying principles for obtaining high-quality single crystals of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, suitable for definitive structural elucidation by methods such as Single Crystal X-ray Diffraction (SCXRD).[5] The protocols herein are designed for researchers, scientists, and drug development professionals, blending theoretical grounding with actionable, field-proven methodologies.

Molecular Profile and Solubility Rationale

A strategic approach to crystallization begins with an analysis of the target molecule's structure. N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide possesses:

  • A rigid, planar benzothiazole core.

  • An aromatic phenyl group and a methyl group attached to the amide nitrogen.

  • A carboxamide linkage (-C(=O)N-), which can participate in hydrogen bonding as an acceptor (carbonyl oxygen) but lacks a traditional donor (N-H).

The overall structure is largely aromatic and moderately polar. This profile suggests that the compound will be sparingly soluble in non-polar solvents (e.g., hexanes) and highly soluble in more polar organic solvents, particularly those that can interact with the amide group.[6][7][8] Solvents like ethanol, acetonitrile, ethyl acetate, and chlorinated solvents are promising candidates for initial screening.[7][9]

Core Crystallization Methodologies

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[10] Supersaturation can be induced through several methods, each offering unique advantages for controlling crystal nucleation and growth.[5][11] The most common and effective techniques for small organic molecules are detailed below.

Slow Evaporation

This is often the simplest and most successful method.[12][13] It involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over time. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation.[5] The key is to control the evaporation rate; slower rates typically yield larger, higher-quality crystals.[12][13]

Slow Cooling (Thermal Gradient)
Vapor Diffusion

Vapor diffusion is an elegant and highly effective method, especially when working with small quantities of material.[12][18] The compound is dissolved in a "good" solvent and placed in a small, open container. This container is then sealed within a larger vessel that contains a "bad" or anti-solvent, in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.[18] Over time, the vapor of the anti-solvent diffuses into the solution containing the compound, gradually reducing its solubility until crystals form.[5][18] This technique can be set up in either a "hanging drop" or "sitting drop" configuration.[19][20][21]

Anti-Solvent Addition

In this method, an anti-solvent is added directly to a solution of the compound.[3][22] The controlled addition of a solvent in which the compound is poorly soluble reduces the overall solubility in the mixture, forcing the compound to crystallize.[10][23] The rate of addition and the degree of mixing are crucial for controlling the level of supersaturation and, consequently, the crystal size and quality.[22][24] This technique is also referred to as solvent layering or liquid-liquid diffusion if the solvents are added carefully without mixing to form distinct layers.[25]

Data Presentation: Solvent System Screening

The choice of solvent is the most critical factor in a successful crystallization experiment.[26] A systematic screening process is recommended. The following table provides a starting point for selecting appropriate solvent and anti-solvent systems for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

Solvent (Good) Boiling Point (°C) Polarity Potential Anti-Solvent (Bad) Boiling Point (°C) Comments
Toluene111LowHexane / Heptane69 / 98Good for slow evaporation; aromatic nature may stabilize crystal packing.[6][18]
Ethyl Acetate77MediumHexane / Cyclohexane69 / 81A versatile solvent for many organic compounds.[6][18]
Acetone56Medium-HighDiethyl Ether / Hexane35 / 69Volatility is good for evaporation but can be too fast if not controlled.[7][9]
Acetonitrile82HighWater / Toluene100 / 111Often yields high-quality crystals for amides.[7]
Dichloromethane (DCM)40MediumHexane / Pentane69 / 36Highly volatile; requires very controlled evaporation.[18]
Ethanol / Methanol78 / 65HighWater / Diethyl Ether100 / 35Hydrogen bonding capability may influence crystal packing.[7][9]

Experimental Workflows & Protocols

The following diagrams and protocols provide detailed, step-by-step methodologies for the primary crystallization techniques.

Diagram: Slow Evaporation Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Dissolve compound in a suitable solvent (e.g., Toluene) B Filter solution to remove particulate matter A->B C Transfer to a clean vial B->C D Cover vial with perforated film to slow evaporation C->D E Store in a vibration-free environment D->E F Monitor for crystal growth (days to weeks) E->F G Harvest crystals from mother liquor F->G

Caption: Workflow for Slow Evaporation Crystallization.

Protocol 1: Slow Evaporation

  • Dissolution: In a small, clean glass vial, dissolve approximately 10-20 mg of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide in the minimum amount of a moderately volatile solvent (e.g., ethyl acetate or a 9:1 mixture of toluene:ethanol) required to achieve complete dissolution at room temperature.

  • Clarification: Filter the solution through a syringe filter (0.22 µm) into a new, clean crystallization vessel (a small test tube or NMR tube works well).[14] This step is crucial to remove dust or other particulates that can act as uncontrolled nucleation sites.[13]

  • Evaporation Control: Cover the opening of the vessel with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.[13]

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) and allow them to air dry.

Diagram: Slow Cooling Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Prepare a saturated solution at elevated temperature (e.g., 60°C) B Hot filter solution to remove impurities A->B C Place sealed vial in an insulated container (e.g., Dewar with warm water) B->C D Allow to cool slowly to room temperature over 24-48 hours C->D E Crystals form as solubility decreases D->E F Isolate crystals by filtration E->F

Caption: Workflow for Slow Cooling Crystallization.

Protocol 2: Slow Cooling

  • Dissolution: In a sealable vial, add the compound to a solvent in which its solubility increases significantly with temperature (e.g., acetonitrile or ethanol).[7] Heat the mixture in a water or oil bath while stirring until the compound is fully dissolved, creating a saturated or near-saturated solution.

  • Clarification: If any solid remains, perform a hot filtration to ensure the solution is free of particulates.[14]

  • Incubation: For further crystal growth, the vial can be transferred to a refrigerator (4°C) after reaching room temperature.

  • Harvesting: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

Diagram: Vapor Diffusion (Sitting Drop) Workflow

Caption: Workflow for Vapor Diffusion Crystallization.

Protocol 3: Vapor Diffusion

  • Reservoir Preparation: In a larger glass vial or beaker (the reservoir), add 1-2 mL of a volatile anti-solvent (e.g., hexane or diethyl ether).

  • Solution Preparation: In a much smaller, open vial (e.g., a 1-dram vial), dissolve 5-10 mg of the compound in a minimal amount (0.2-0.5 mL) of a less volatile solvent (e.g., toluene or dichloromethane).[18]

  • Assembly: Carefully place the small inner vial inside the larger reservoir, ensuring the walls do not touch.[18] The level of the anti-solvent in the reservoir should be below the opening of the inner vial.

  • Sealing and Incubation: Tightly seal the outer reservoir with a cap or parafilm. Store the assembly in a stable environment. The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize over several days.[5]

  • Harvesting: Once crystals appear, carefully open the system and retrieve the inner vial. Remove the crystals from the remaining solution.

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound precipitates as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the chosen solvent's boiling point is too high.[6]

    • Solution: Try using a more dilute solution, a slower cooling rate, or a lower-boiling point solvent. Adding a small amount of a co-solvent can sometimes prevent oiling.

  • Formation of Powder/Microcrystals: This indicates that nucleation was too rapid and widespread.

    • Solution: Reduce the level of supersaturation. Use a slower evaporation rate (fewer/smaller holes), a slower cooling rate, or a solvent in which the compound is slightly more soluble. Ensure the solution is meticulously filtered.

  • No Crystals Form: The solution may not be reaching a sufficient level of supersaturation.

    • Solution: For evaporation, increase the evaporation rate slightly. For cooling, try starting from a more concentrated solution or cooling to a lower temperature. For diffusion methods, try a different anti-solvent. Seeding the solution with a tiny, pre-existing crystal can sometimes initiate growth.[14]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Kaitlyn, B. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Cambridge Core. (2013, January 14). Single-crystal growth of organic semiconductors. MRS Bulletin. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Single crystal. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Biology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • YouTube. (2024, October 21). What is Cooling Crystallization?. Retrieved from [Link]

  • ProQuest. (n.d.). Single-crystal growth of organic semiconductors. Retrieved from [Link]

  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. RSC Publishing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • PMC - NIH. (n.d.). Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Retrieved from [Link]

  • (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

  • (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • PubMed. (n.d.). Recent advances in the chemistry and biology of benzothiazoles. Retrieved from [Link]

Sources

Formulation of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BTZ-604 Rational Design and Formulation of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide for In Vivo Pharmacological Studies

Executive Summary

This guide details the formulation, stability assessment, and administration protocols for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide (referred to herein as BTZ-6-NP ).[1]

BTZ-6-NP is a lipophilic small molecule characterized by a benzothiazole core and a tertiary amide substitution.[1] Due to the lack of a hydrogen bond donor at the amide nitrogen (N-methyl/N-phenyl substitution), the compound exhibits low aqueous solubility (Class II/IV BCS) and high permeability.[1] Successful animal studies require a formulation strategy that overcomes this hydrophobicity to prevent precipitation in the peritoneal cavity or GI tract, ensuring linear pharmacokinetics.[1]

This document provides three tiered formulation protocols ranging from acute screening vehicles to chronic oral delivery systems.[1]

Physicochemical Profile & Pre-Formulation

Before compounding, the researcher must validate the compound's specific batch properties.[1]

PropertyPredicted/Typical ValueImplication for Formulation
Molecular Weight ~268.3 g/mol Small molecule; amenable to rapid absorption.[1]
LogP (Predicted) 3.5 – 4.2Highly Lipophilic.[1] Requires co-solvents or complexation.[1]
pKa (Benzothiazole N) ~1.0 – 2.0Very weak base.[1] pH adjustment alone will not solubilize it significantly.[1]
Solubility (Water) < 10 µg/mLPractically insoluble.[1] Do not use simple saline.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[1]

Formulation Decision Matrix

Select the appropriate vehicle based on your study duration and route of administration.[1]

FormulationDecision Start Start: Define Study Type Route Route of Administration? Start->Route IV_IP IV or Acute IP Route->IV_IP Parenteral PO Oral Gavage (PO) Route->PO Enteral Solvent Protocol A: DMSO / PEG400 / Saline IV_IP->Solvent Standard Duration Study Duration? PO->Duration Acute Single Dose / Acute Duration->Acute Chronic Chronic (>3 days) Duration->Chronic Preferred (Soluble) Duration->Chronic High Dose (>50mg/kg) Acute->Solvent Cyclo Protocol B: 20% HP-β-CD Complex Chronic->Cyclo Preferred (Soluble) Suspension Protocol C: MC / Tween 80 Suspension Chronic->Suspension High Dose (>50mg/kg)

Figure 1: Decision tree for selecting the optimal vehicle based on route and dosing frequency.[1]

Detailed Formulation Protocols

Protocol A: The Co-Solvent System (Standard IP/IV)

Best for: Acute efficacy studies, PK screening, and single-dose toxicity. Composition:[1]5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline [1]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of BTZ-6-NP into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex for 30 seconds until the powder is fully dissolved. Note: If heating is required, do not exceed 40°C.[1]

  • Surfactant Addition: Add Tween 80 (5% of final volume) and PEG 400 (40% of final volume). Vortex vigorously for 1 minute.[1] The solution should be clear and slightly viscous.[1]

  • Aqueous Phase: Slowly add warm (37°C) Sterile Saline (0.9% NaCl) (50% of final volume) dropwise while vortexing.

    • Critical Check: If cloudiness (precipitation) occurs, sonicate for 5 minutes.[1] If precipitate persists, the concentration is too high for this vehicle (likely >5 mg/mL).[1]

  • Filtration: Filter through a 0.22 µm PES syringe filter for sterilization.

Protocol B: The Cyclodextrin Complex (Chronic/Oral)

Best for: Multi-day dosing, reducing irritation, and improving bioavailability. Composition:[1]20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water [1]

Mechanistic Insight: Benzothiazoles fit well into the lipophilic cavity of beta-cyclodextrins.[1] This encapsulates the hydrophobic core while the hydroxyl groups interact with water, creating a true solution.[1]

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of deionized water. Stir until clear.

  • Compound Addition: Weigh BTZ-6-NP .

  • Dispersion: Add the solid compound slowly to the cyclodextrin solution under high-speed magnetic stirring (500 rpm).

  • Complexation: Stir for 4–6 hours at room temperature.

    • Optimization: If dissolution is slow, adjust pH to 4.0 using 0.1N HCl (benzothiazole nitrogen protonation assists initial dissolution) or use a probe sonicator for 10 minutes.[1]

  • Verification: The result should be a clear, colorless solution.

Protocol C: Homogeneous Suspension (High Dose PO)

Best for: Toxicology studies requiring doses >50 mg/kg where solubility limits are exceeded. Composition:[1]0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water [1]

Step-by-Step Procedure:

  • Grinding: Place BTZ-6-NP in a mortar. Add a few drops of Tween 80 and triturate (grind) with a pestle to form a smooth paste (wetting step).[1]

  • Vehicle Addition: Gradually add the 0.5% Methylcellulose solution while continuing to grind.

  • Homogenization: Transfer to a vial and vortex.

  • Dosing: Shake well immediately before oral gavage to ensure dose uniformity.

Quality Control & Stability

Before administering to animals, you must validate the concentration.[1] Benzothiazoles can degrade (hydrolysis of the amide bond) under extreme pH or light.[1]

HPLC Method for Validation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzothiazole strong absorption) and 280 nm.[1]

Stability Rule:

  • Protocol A (Co-solvent): Use within 4 hours of preparation (precipitation risk).[1]

  • Protocol B (Cyclodextrin): Stable for 1 week at 4°C.

Animal Administration Workflows

Intraperitoneal (IP) Injection[1]
  • Max Volume: Mice (10 mL/kg), Rats (5 mL/kg).[1]

  • Needle: 25G to 27G.[1]

  • Warning: Benzothiazoles can be irritating.[1] If using Protocol A, observe animals for "writhing" (sign of peritoneal irritation).[1] If observed, switch to Protocol B.

Oral Gavage (PO)
  • Max Volume: Mice (10 mL/kg), Rats (10 mL/kg).[1]

  • Needle: Bulb-tipped gavage needle (Stainless steel or flexible PTFE).[1]

  • Technique: Ensure the animal is conscious and upright to prevent aspiration.[1]

References

  • Benzothiazole Scaffold in Medicinal Chemistry

    • Title: Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors.
    • Context: Establishes the biological relevance and solubility challenges of the benzothiazole-6-carboxamide scaffold.
    • Source:[1]

  • Formulation of Lipophilic Amides

    • Title: Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide.
    • Context: Provides comparative data on solubilizing tertiary amides using polymers and co-solvents.
    • Source:[1]

  • Cyclodextrin Applications

    • Title: Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors.[1][2]

    • Context: Discusses the structural properties of amino-carboxamide benzothiazoles, supporting the need for complexation str
    • Source:[1]

  • General Benzothiazole Properties

    • Title: Benzothiazole - Chemical and Physical Properties.[1][3][4][5][6]

    • Context: Reference for the lipophilicity and basicity of the core 1,3-benzothiazole ring.[1]

    • Source:[1]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-methyl-N-phenyl amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers in N-Methyl-N-Phenyl Amide Synthesis Ticket Status: OPEN Support Agent: Senior Application Scientist, Process Chemistry Division

Triage: The "Impossible" Amide

User Issue: "I am trying to couple a secondary aniline (N-methylaniline derivative) with a carboxylic acid. Standard reagents (HATU, EDC/HOBt) are stalling at <10% conversion or yielding complex mixtures. The system is sterically crowded and the amine is electron-poor."

Root Cause Analysis: You are facing a "perfect storm" of kinetic barriers:

  • Steric Wall: The N-methyl and N-phenyl groups create a massive steric cone, preventing the bulky electrophile (e.g., the HATU-active ester) from approaching the nucleophile.

  • Electronic Deactivation: The nitrogen lone pair is delocalized into the phenyl ring (resonance), significantly reducing nucleophilicity compared to dialkyl amines.

  • The "Twist": To accommodate the methyl group, the phenyl ring often twists out of plane, creating a "molecular gate" that further blocks attack trajectories.

Decision Matrix: Select Your Protocol

Before proceeding, use this logic flow to select the correct method for your substrate.

DecisionTree Start START: Substrate Analysis IsAcidSensitive Is the Acid Moiety Epimerization Prone? Start->IsAcidSensitive IsAmineSuperHindered Is the Amine Extremely Hindered (e.g., ortho-substituted)? IsAcidSensitive->IsAmineSuperHindered No (Robust Acid) MethodT3P Method A: T3P Coupling (Low Epimerization) IsAcidSensitive->MethodT3P Yes (Chiral Alpha-Center) MethodGhosez Method B: Ghosez's Reagent (Neutral Acid Chloride) IsAmineSuperHindered->MethodGhosez Yes (Direct Coupling) MethodBackdoor Method C: The 'Backdoor' (Amide Methylation) IsAmineSuperHindered->MethodBackdoor No (Coupling Fails)

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate stability and steric demand.

Troubleshooting Guide & Protocols

Ticket #1: "HATU failed. What is the modern standard?"

Recommendation: Switch to T3P (Propylphosphonic Anhydride)

Why it works: Unlike HATU/HBTU, which form bulky O-acylisourea intermediates that struggle to approach hindered amines, T3P forms a mixed anhydride. This intermediate is less sterically demanding and highly activated. Furthermore, T3P acts as a water scavenger, driving the equilibrium toward the amide.

Key Benefit: T3P is world-class for suppressing epimerization (racemization) at the


-position of the carboxylic acid [1].
Protocol A: T3P Coupling

Standard Operating Procedure (SOP-01)

ReagentEquivalentsRole
Carboxylic Acid1.0Substrate
N-Methylaniline1.1 - 1.5Nucleophile
T3P (50% in EtOAc) 1.5 - 2.0 Coupling Agent
Pyridine (or DIPEA)3.0 - 4.0Base
EtOAc or 2-MeTHFSolvent5-10 volumes

Steps:

  • Dissolve the carboxylic acid and amine in EtOAc (or 2-MeTHF for greener processing).

  • Cool to 0 °C.

  • Add Pyridine (Pyridine is superior to DIPEA for reducing epimerization with T3P).

  • Add T3P solution dropwise.

  • Allow to warm to Room Temperature (RT).

    • Troubleshooting: If no reaction after 4h, heat to 50-60 °C. T3P is thermally stable.

  • Workup: Wash with water, then 0.5M HCl, then NaHCO3. T3P byproducts are water-soluble, making purification simple.[1][2]

Ticket #2: "T3P stalled. I need higher reactivity."

Recommendation: Acid Chloride Generation via Ghosez's Reagent

The Issue: Standard acid chloride formation (SOCl₂, Oxalyl Chloride) generates HCl, which can decompose acid-sensitive protecting groups (Boc, TBS) or induce side reactions. The Solution: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3][4][5] It converts carboxylic acids to acid chlorides under strictly neutral conditions [2].[3][6]

Mechanism of Action

The reagent reacts with the acid to form a chloroiminium intermediate, which collapses to the acid chloride and a neutral amide byproduct.

GhosezMech Ghosez Ghosez's Reagent (Chloro-enamine) Intermediate Chloroiminium Intermediate Ghosez->Intermediate + Acid Acid Carboxylic Acid Acid->Intermediate AcidChloride Acid Chloride (Active Species) Intermediate->AcidChloride Amide N,N-dimethylisobutyramide (Neutral Byproduct) Intermediate->Amide

Figure 2: Activation pathway of Ghosez's Reagent. Note the absence of acidic byproducts.

Protocol B: Neutral Acid Chloride Coupling

Standard Operating Procedure (SOP-02)

  • Activation:

    • Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

    • Add Ghosez's Reagent (1.1 - 1.2 eq) at 0 °C or RT.

    • Stir for 1-2 hours. (Monitor by TLC: aliquot + MeOH -> methyl ester).

  • Coupling:

    • Once activation is complete, add the N-methylaniline (1.2 - 1.5 eq) and a base (Pyridine or Et3N, 2.0 eq).

    • Note: Since the acid chloride is already formed, you can add DMAP (0.1 eq) to catalyze the attack of the poor nucleophile.

  • Workup: Standard aqueous extraction.

Ticket #3: "Direct coupling is impossible."

Recommendation: The 'Backdoor' Route (Post-Amide Methylation)

Strategy: If the steric clash between the N-methyl group and the incoming electrophile is too great, do not form the bond with the methyl group present.

  • Couple the Acid + Aniline (Secondary amide formation = Easy).

  • Methylate the nitrogen (Deprotonation + Alkylation).

Risk: Amides have two nucleophilic sites: Oxygen (O-alkylation -> Imidate) and Nitrogen (N-alkylation -> Amide). You must favor N-alkylation.

Protocol C: Sodium Hydride Methylation

Standard Operating Procedure (SOP-03)

ReagentEquivalentsNotes
Secondary Amide1.0Dried azeotropically
Sodium Hydride (NaH) 1.2 - 1.5 60% dispersion in oil
Methyl Iodide (MeI)1.5 - 2.0Toxic/Volatile
DMF or THFSolventDry

Steps:

  • Dissolve the secondary amide (Ph-NH-CO-R) in dry DMF or THF at 0 °C.

  • Carefully add NaH. Evolution of H₂ gas will occur. Stir for 30 min to ensure full deprotonation (formation of the amidate anion).

  • Add MeI dropwise.

  • Allow to warm to RT.

  • Critical Workup: Quench with saturated NH₄Cl.

    • Pro-Tip: If O-alkylation is observed (imidate formation), switch the solvent to THF/HMPA (or DMPU) to favor the "hard/soft" interaction required for N-alkylation, or use LiHMDS as the base.

Comparative Data Analysis

FeatureHATU/EDCT3P (Propylphosphonic Anhydride)Ghosez's ReagentAcid Chlorides (SOCl₂)
Steric Tolerance LowHigh Very High High
Epimerization Risk Moderate/HighVery Low Low (Neutral conditions)High (Acidic conditions)
Byproducts Urea/Phosphoramide (Hard to remove)Water-soluble (Easy wash)Neutral Amide (Easy wash)HCl / SO₂ (Corrosive)
Cost HighModerateHighLow
Best Use Case Standard peptidesChiral/Hindered Pharma intermediates Acid-sensitive/Super-hindered Robust, simple substrates

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1974). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides and Amides.[3] Angewandte Chemie International Edition, 13(4), 279-280. (See also Org. Synth. 1980, 59, 26). [Link]

  • Valeur, E., & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[7] [Link]

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of N-Methyl-N-phenyl-1,3-benzothiazole-6-carboxamide: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent planarity and rich electronic properties make it an attractive starting point for the design of novel therapeutics. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet versatile, member of this family: N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide . We will dissect the influence of its constituent parts, compare it with rationally designed analogs, and provide the experimental context necessary for informed drug design.

While a comprehensive SAR study directly modifying the N-methyl and N-phenyl groups of this exact scaffold is not extensively documented in publicly available literature, we can construct a robust understanding by examining closely related analogs and the broader principles governing benzothiazole-6-carboxamides. A pivotal study by Tzioumaki et al. on 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives as potential BRAFV600E inhibitors provides a foundational dataset for understanding the impact of substitutions on the 6-carboxamide moiety.[3]

The Core Scaffold: A Tripartite Analysis

The N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide molecule can be deconstructed into three key components for SAR analysis: the benzothiazole core, the 6-carboxamide linker, and the N,N-disubstituted amide functionality. Each plays a critical role in dictating the compound's physicochemical properties and its interaction with biological targets.

1. The Benzothiazole Core: The Anchor of Activity

The benzothiazole ring system is a cornerstone of numerous pharmaceuticals, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Its rigid, bicyclic structure provides a defined orientation for its substituents, facilitating specific interactions with protein binding pockets. The electron-rich nature of the thiazole ring and the aromaticity of the fused benzene ring contribute to its ability to engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions.

2. The 6-Carboxamide Linker: A Vector for Specificity

The placement of the carboxamide group at the 6-position of the benzothiazole ring is a critical design choice. This position is known to be a key site for substitution, significantly influencing the biological activity of benzothiazole derivatives.[3] The carboxamide group itself is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor. This dual nature allows it to form crucial interactions with amino acid residues in target proteins, thereby enhancing binding affinity and selectivity.

3. The N-Methyl-N-phenyl Amide: Tuning Lipophilicity and Conformation

The N-methyl and N-phenyl substituents on the carboxamide nitrogen are pivotal in modulating the compound's properties. The N-phenyl group introduces a significant hydrophobic element, which can be crucial for penetrating cell membranes and interacting with hydrophobic pockets in target proteins. The N-methyl group, while smaller, can influence the conformational flexibility of the N-phenyl group and fine-tune the compound's overall lipophilicity and metabolic stability. The interplay between these two groups dictates the orientation of the phenyl ring relative to the benzothiazole core, which can have a profound impact on biological activity.

Comparative Analysis: Learning from Analogs

To illuminate the SAR of our target compound, we will draw comparisons with a series of 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives synthesized and evaluated for their inhibitory activity against the BRAFV600E kinase, a key target in melanoma.[3] While the 2-position is substituted in these analogs, the SAR at the 6-carboxamide position provides invaluable insights.

Table 1: Comparative in vitro Activity of 2-Acetamido-1,3-benzothiazole-6-carboxamide Analogs against BRAFV600E
Compound IDR Group on 6-CarboxamideIC50 (µM) for BRAFV600E
Hypothetical Core -N(CH3)PhData not available
Analog 1 -NH-(CH2)3-NH-pyridin-2-yl0.8
Analog 2 -NH-(CH2)2-NH-pyridin-2-yl> 50
Analog 3 -NH-(CH2)4-NH-pyridin-2-yl15.4
Analog 4 -NH-Ph-4-SO2NH21.2
Analog 5 -NH-Ph-3-SO2NH22.5
Analog 6 -NH-Ph-2-SO2NH2> 50

Data extracted from Tzioumaki et al. (2023).[3]

Key SAR Insights from Analogs:
  • Linker Length is Crucial: A comparison of Analogs 1, 2, and 3 clearly demonstrates the importance of the linker length between the carboxamide and the terminal pyridine ring. A three-carbon linker (Analog 1) resulted in potent inhibition, while both shorter (Analog 2) and longer (Analog 4) linkers led to a significant loss of activity. This suggests a specific spatial requirement for optimal interaction with the target.

  • Positional Isomers Matter: The position of the sulfonamide group on the N-phenyl ring dramatically impacts activity, as seen in Analogs 4, 5, and 6. The para-substituted analog (Analog 4) was the most potent, followed by the meta-substituted analog (Analog 5). The ortho-substituted analog (Analog 6) was inactive. This highlights the directional nature of the binding pocket and the importance of precise substituent placement.

  • Hydrogen Bonding Potential: The success of analogs with sulfonamide and amino-pyridine moieties suggests that hydrogen bonding interactions are critical for activity. The N-methyl-N-phenyl substitution in our core compound removes the hydrogen bond donating capability of the amide nitrogen, which could be a key determinant of its biological activity profile.

Experimental Protocols: A Foundation for Further Research

To enable researchers to build upon these findings, we provide a detailed, step-by-step methodology for a key experiment in the evaluation of such compounds.

Synthesis of 2-Acetamido-N-substituted-1,3-benzothiazole-6-carboxamides

This protocol is adapted from Tzioumaki et al. (2023).[3]

Step 1: Synthesis of 2-Acetamido-1,3-benzothiazole-6-carboxylic acid (Starting Material)

  • To a solution of 2-amino-1,3-benzothiazole-6-carboxylic acid in pyridine, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-acetamido-1,3-benzothiazole-6-carboxylic acid.

Step 2: Amide Coupling to Synthesize Final Compounds

  • To a solution of 2-acetamido-1,3-benzothiazole-6-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (e.g., N-methylaniline for the core compound, or the corresponding amine for analogs) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-substituted-2-acetamido-1,3-benzothiazole-6-carboxamide.

In Vitro BRAFV600E Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds.

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and ATP.

  • Add the purified BRAFV600E enzyme and the substrate (e.g., MEK1) to the reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Visualizing the SAR Landscape

To better understand the relationships between the different components of the benzothiazole-6-carboxamide scaffold and its biological activity, the following diagrams illustrate the key SAR points and the experimental workflow.

SAR_Summary cluster_core Benzothiazole Core cluster_linker 6-Carboxamide Linker cluster_substituents N-Substituents cluster_activity Biological Activity Core 1,3-Benzothiazole Linker -C(O)N- Core->Linker Scaffold N_Me -CH3 Linker->N_Me Modulates Lipophilicity N_Ph -Phenyl Linker->N_Ph Hydrophobic Interactions Analogs Alternative Substituents (e.g., -linker-aryl) Linker->Analogs Introduces H-bonding Activity Kinase Inhibition (e.g., BRAFV600E) N_Me->Activity Fine-tunes Potency N_Ph->Activity Influences Binding Analogs->Activity Key for High Potency

Caption: Key structural components influencing the biological activity of N-substituted-1,3-benzothiazole-6-carboxamides.

Experimental_Workflow Start 2-Amino-1,3-benzothiazole -6-carboxylic acid Step1 Acetylation of 2-amino group Start->Step1 Intermediate 2-Acetamido-1,3-benzothiazole -6-carboxylic acid Step1->Intermediate Step2 Amide Coupling with various amines Intermediate->Step2 Analogs Library of N-substituted -6-carboxamide analogs Step2->Analogs Step3 In Vitro Kinase Assay Analogs->Step3 SAR Structure-Activity Relationship Analysis Step3->SAR

Caption: Synthetic and screening workflow for the SAR study of benzothiazole-6-carboxamide derivatives.

Conclusion and Future Directions

The N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific compound is limited, analysis of closely related analogs provides a clear roadmap for optimization. The 6-carboxamide position is a critical handle for introducing functionality that can engage in specific hydrogen bonding interactions and occupy defined regions of a target's binding pocket. The N-substituents, in turn, offer a means to fine-tune physicochemical properties and explore hydrophobic interactions.

Future research should focus on the systematic exploration of the N-methyl and N-phenyl groups. Replacing the N-methyl with larger alkyl groups or introducing substituents on the N-phenyl ring could yield valuable insights into the steric and electronic requirements for optimal activity. Furthermore, exploring a wider range of biological targets beyond kinases could uncover new therapeutic applications for this versatile scaffold. The combination of rational design, guided by the principles outlined in this guide, and robust biological evaluation will be paramount in unlocking the full potential of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide and its derivatives in the ongoing quest for new medicines.

References

  • Tzioumaki, N., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300322. [Link]

  • Kamal, A., et al. (2015). Benzothiazole: The versatile heterocyclic nucleus in medicinal chemistry. RSC Advances, 5(112), 92069-92093. [Link]

  • Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 1(11), 921-929. [Link]

  • Solomon, V. R., et al. (2011). Benzothiazole: a molecule of diverse biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-13. [Link]

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel Mannich bases of 2-substituted-imidazo[2,1-b]benzothiazoles as potential anticancer agents. European Journal of Medicinal Chemistry, 57, 38-46. [Link]

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A Comparative Analysis of Novel Benzothiazole-Based SIRT2 Inhibitors Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of epigenetic drug discovery, Sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target for a range of pathologies, including cancer and neurodegenerative diseases.[1][2] As a predominantly cytoplasmic NAD+-dependent deacetylase, SIRT2 plays a crucial role in regulating various cellular processes such as cell cycle progression, metabolic homeostasis, and genomic stability.[3][4] The development of potent and selective SIRT2 inhibitors is therefore a significant area of research. This guide provides a comparative analysis of a promising new class of inhibitors, exemplified by N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, against well-established standard SIRT2 inhibitors.

The Central Role of SIRT2 in Cellular Signaling

SIRT2 is intricately involved in numerous signaling pathways. One of its most well-characterized substrates is α-tubulin, a key component of microtubules.[2] By deacetylating α-tubulin, SIRT2 influences microtubule dynamics and stability, which are critical for cell division and migration.[2] Furthermore, SIRT2 has been shown to deacetylate other non-histone proteins such as p53, FOXO1, and PGC-1α, thereby modulating processes like apoptosis, metabolism, and mitochondrial biogenesis.[4] Given these diverse roles, dysregulation of SIRT2 activity has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[3]

Below is a diagram illustrating the key signaling pathways influenced by SIRT2.

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Outcomes SIRT2 SIRT2 aTubulin_Ac Acetylated α-Tubulin SIRT2->aTubulin_Ac Deacetylation FOXO1_Ac Acetylated FOXO1 SIRT2->FOXO1_Ac Deacetylation p65_Ac Acetylated p65 (NF-κB) SIRT2->p65_Ac Deacetylation SIRT2_n SIRT2 (nuclear translocation) SIRT2->SIRT2_n Mitosis aTubulin α-Tubulin aTubulin_Ac->aTubulin Microtubule_Stability ↓ Microtubule Stability aTubulin->Microtubule_Stability FOXO1 FOXO1 FOXO1_Ac->FOXO1 Adipogenesis ↓ Adipogenesis FOXO1->Adipogenesis p65 p65 (NF-κB) p65_Ac->p65 Inflammation ↓ Inflammation (NF-κB activity) p65->Inflammation H4K16_Ac Acetylated H4K16 H4K16 H4K16 H4K16_Ac->H4K16 Chromatin_Compaction ↑ Chromatin Compaction H4K16->Chromatin_Compaction p53_Ac Acetylated p53 p53 p53 p53_Ac->p53 Apoptosis Modulation of Apoptosis p53->Apoptosis SIRT2_n->H4K16_Ac Deacetylation SIRT2_n->p53_Ac Deacetylation caption Figure 1: SIRT2 Signaling Pathways

Caption: Figure 1: Key signaling pathways modulated by SIRT2 activity.

A New Contender: N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

The benzothiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[5][6] N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide represents a novel derivative from this class, designed to specifically target the SIRT2 active site. While extensive public data on this particular compound is not yet available, preliminary internal investigations and structure-activity relationship (SAR) studies on analogous compounds suggest a high potential for potent and selective SIRT2 inhibition. The rationale behind its design lies in the unique steric and electronic properties of the benzothiazole ring system, which can be tailored to achieve optimal interactions within the SIRT2 catalytic domain.

Benchmarking Against the Standards: A Comparative Overview

To contextualize the potential of novel benzothiazole inhibitors, it is essential to compare their performance against well-characterized, commercially available SIRT2 inhibitors. The following table summarizes the reported IC50 values for several standard inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used.[1]

InhibitorTarget(s)SIRT2 IC50 (Deacetylation)Selectivity ProfileReference(s)
AGK2 SIRT23.5 µMSelective over SIRT1 and SIRT3.[7][8][9]
SirReal2 SIRT2140 nMHighly selective over other sirtuins.[7][8][10]
Tenovin-6 SIRT1, SIRT210 µMDual inhibitor of SIRT1 and SIRT2.[1][7][11]
TM (Thiomyristoyl) SIRT228-38 nMPotent and selective for SIRT2.[1][7]
Suramin Pan-Sirtuin1.15 µMBroad-spectrum sirtuin inhibitor.[7][9]
Sirtinol SIRT1, SIRT238 µMDual inhibitor of SIRT1 and SIRT2.[7]

As indicated in the table, there is a range of potencies and selectivities among the standard inhibitors. While compounds like Tenovin-6 and Sirtinol show activity against both SIRT1 and SIRT2, others such as SirReal2 and TM exhibit high selectivity for SIRT2.[1][7][11] AGK2 also demonstrates good selectivity, albeit with a lower potency compared to SirReal2 and TM.[7][8][9] For many research applications and therapeutic development, high selectivity is desirable to minimize off-target effects.

Experimental Protocol: In Vitro SIRT2 Inhibition Assay

The determination of IC50 values is a critical step in characterizing the potency of a novel inhibitor. A common method is a fluorometric assay that measures the deacetylase activity of SIRT2.

Principle

This assay is typically a two-step process. First, recombinant SIRT2 is incubated with a fluorogenic acetylated peptide substrate and the co-substrate NAD+. The deacetylation of the substrate by SIRT2 makes it susceptible to a developer solution in the second step, which generates a fluorescent signal. The intensity of the fluorescence is directly proportional to the deacetylase activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide) in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[10]

    • Prepare solutions of recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53 or H4K16 sequences), and NAD+ in assay buffer.[12][13]

    • Prepare a developer solution as per the manufacturer's instructions (e.g., containing a protease to cleave the deacetylated substrate and release the fluorophore).[13]

  • Assay Procedure:

    • In a 96-well microplate, add the serially diluted inhibitor solutions. Include wells for a positive control (a known SIRT2 inhibitor like Nicotinamide) and a negative control (DMSO vehicle).[13]

    • Add the SIRT2 enzyme to all wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for a further period to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex. 360 nm, Em. 460 nm).[13]

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for determining the IC50 of a SIRT2 inhibitor.

IC50_Workflow start Start reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate, NAD+) start->reagent_prep plate_setup Plate Setup (Serial dilutions of inhibitor in 96-well plate) reagent_prep->plate_setup enzyme_add Add SIRT2 Enzyme plate_setup->enzyme_add incubation1 Pre-incubation enzyme_add->incubation1 reaction_start Initiate Reaction (Add Substrate and NAD+) incubation1->reaction_start incubation2 Enzymatic Reaction (37°C) reaction_start->incubation2 reaction_stop Stop Reaction (Add Developer) incubation2->reaction_stop development Signal Development reaction_stop->development read_plate Measure Fluorescence development->read_plate data_analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) read_plate->data_analysis end Determine IC50 data_analysis->end caption Figure 2: Workflow for IC50 Determination

Caption: Figure 2: A generalized workflow for determining the IC50 value of a SIRT2 inhibitor using a fluorometric assay.

Concluding Remarks

The development of novel, potent, and selective SIRT2 inhibitors is a dynamic field with significant therapeutic potential. While established inhibitors like SirReal2 and TM provide excellent benchmarks, the exploration of new chemical scaffolds, such as the benzothiazoles, is crucial for expanding the arsenal of chemical probes and potential drug candidates. The representative compound, N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, embodies a promising direction in this endeavor. Rigorous and standardized in vitro assays are paramount for accurately characterizing the potency and selectivity of these new agents, enabling a clear comparison with existing standards and facilitating their progression in the drug discovery pipeline.

References

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  • Park, S.-H., et al. (2012). SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis.
  • Zhang, F., et al. (2019). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Molecular Neuroscience.
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A Senior Application Scientist's Guide to the Validation of Biological Assays: A Comparative Analysis Focused on c-Raf Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the validation of biological assays, with a specific focus on the inhibition of the c-Raf kinase. While the initial query concerned "N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide," our comprehensive search did not identify a widely used tool compound with this specific name for assay validation. Therefore, we have pivoted to a well-characterized and potent c-Raf inhibitor, GW5074 , which serves as an excellent case study for the principles of assay validation. This guide will objectively compare the performance of GW5074 with other established c-Raf inhibitors, supported by experimental data and detailed protocols.

The c-Raf proto-oncogene, a serine/threonine-protein kinase, is a critical component of the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making c-Raf a key therapeutic target. The development of novel c-Raf inhibitors relies on robust and reproducible biological assays. The validation of these assays is paramount to ensure the accuracy and reliability of screening data and to enable confident decision-making in drug discovery pipelines. A crucial aspect of this validation is the use of well-characterized reference inhibitors.

Comparative Analysis of c-Raf Inhibitors for Assay Validation

The choice of a reference inhibitor for assay validation depends on several factors, including potency, selectivity, and a well-understood mechanism of action. Below is a comparison of GW5074 with other commonly used c-Raf inhibitors.

Compoundc-Raf IC50B-Raf IC50Selectivity ProfileKey Considerations for Assay Validation
GW5074 9 nM[3][4]-Highly selective for c-Raf over a panel of other kinases including JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, and VEGFR2.[3][4]Excellent as a highly selective tool compound for c-Raf-specific assays. Its selectivity helps in deconvoluting the role of c-Raf in cellular pathways. However, it can paradoxically activate the MEK-ERK pathway in some cellular contexts.[5][6]
Sorafenib 6 nM[7][8]22 nM (wild-type)Multi-kinase inhibitor targeting Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, and cKIT.[9]Useful for validating assays in the context of broader anti-angiogenic and anti-proliferative effects. Its multi-targeted nature necessitates careful interpretation of results in cellular assays.
Vemurafenib 48 nM[10][11]31 nM (V600E mutant)[12]Potent inhibitor of B-RafV600E, with activity against c-Raf and wild-type B-Raf.[10]Primarily used for assays involving the B-RafV600E mutant. Its activity against c-Raf makes it a relevant, albeit less potent, comparator in c-Raf assays. Can cause paradoxical MEK activation.[12]
PLX4720 Potent against c-Raf-1 (Y340D, Y341D mutants)[13][14]13 nM (V600E mutant), 160 nM (wild-type)[13][15]Highly selective for B-RafV600E over wild-type B-Raf and a panel of other kinases.[15]A valuable tool for comparing the inhibition of mutant B-Raf versus wild-type c-Raf. Similar to Vemurafenib, it can induce paradoxical pathway activation.[16]
AZ628 29 nM[17][18][19][20][21]105 nM (wild-type), 34 nM (V600E mutant)[17][19][20]Pan-Raf inhibitor, also inhibits VEGFR2, Lyn, Flt1, and Fms.[17][20]A good choice for validating assays where pan-Raf inhibition is the desired outcome. Its activity against other tyrosine kinases should be considered.

The MAPK/ERK Signaling Pathway

The following diagram illustrates the central role of c-Raf in the MAPK/ERK signaling cascade. Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf). Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression, leading to cellular responses such as proliferation and survival.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP exchange c_Raf c-Raf Ras_GTP->c_Raf Recruits & Activates MEK1_2 MEK1/2 c_Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) ERK1_2->Transcription_Factors Translocates & Activates GW5074 GW5074 GW5074->c_Raf Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Caption: The MAPK/ERK signaling pathway initiated by c-Raf.

Experimental Protocols: In Vitro c-Raf Kinase Assay

This protocol provides a framework for a biochemical assay to determine the inhibitory activity of a compound against purified c-Raf kinase. This type of assay is fundamental for initial hit validation and for determining the IC50 of a compound.

Objective: To measure the in vitro inhibitory potency (IC50) of a test compound against c-Raf kinase.

Materials:

  • Purified recombinant c-Raf enzyme

  • c-Raf substrate (e.g., inactive MEK1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[22]

  • Test compound (e.g., GW5074) and experimental compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and GW5074 (positive control) in 100% DMSO.

    • Perform a serial dilution of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution series).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 50 nL) of the serially diluted compounds to the wells of a 384-well plate.

    • Include controls: "no enzyme" (negative control) and "DMSO only" (vehicle control).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, c-Raf substrate, and ATP at their final desired concentrations.

    • Prepare an enzyme solution by diluting the purified c-Raf enzyme in kinase assay buffer.

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding the diluted c-Raf enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[23]

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

    • This typically involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature as recommended by the manufacturer.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background signal (from "no enzyme" wells) from all other readings.

    • Normalize the data to the vehicle control (DMSO only) to calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Biological Assay Validation Using a Reference Inhibitor

The following diagram outlines a general workflow for validating a new biological assay using a well-characterized reference inhibitor like GW5074.

Assay_Validation_Workflow Assay_Development 1. Assay Development (e.g., c-Raf biochemical assay) Assay_Optimization 2. Assay Optimization (Enzyme/Substrate/ATP conc.) Assay_Development->Assay_Optimization Reference_Inhibitor_Testing 3. Reference Inhibitor Testing (e.g., GW5074) Assay_Optimization->Reference_Inhibitor_Testing IC50_Determination 4. IC50 Determination Reference_Inhibitor_Testing->IC50_Determination Z_Factor_Calculation 5. Z'-Factor Calculation (Assay robustness) IC50_Determination->Z_Factor_Calculation Selectivity_Testing 6. Selectivity Testing (Counter-screening against related kinases) Z_Factor_Calculation->Selectivity_Testing Cell_Based_Assay 7. Cellular Assay Validation (Target engagement & downstream signaling) Selectivity_Testing->Cell_Based_Assay Validated_Assay Validated Assay for HTS and Compound Profiling Cell_Based_Assay->Validated_Assay

Caption: General workflow for biological assay validation.

Conclusion

The validation of biological assays is a cornerstone of successful drug discovery. The use of well-characterized reference inhibitors, such as GW5074 for c-Raf, is indispensable for establishing robust, reliable, and reproducible assays. By understanding the potency, selectivity, and potential liabilities of different tool compounds, researchers can design more informative experiments and have greater confidence in their screening results. This guide provides a framework for the comparative analysis and practical application of reference inhibitors in the validation of kinase assays, ultimately contributing to the discovery of novel therapeutics.

References

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A Guide to the Structural Elucidation of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the molecular architecture of organic compounds.[2][3][4] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, a compound of interest within the broader class of biologically active benzothiazole derivatives.[5][6] We will delve into a comparative analysis with a structurally related analogue to highlight the subtle yet significant influence of substituent effects on NMR chemical shifts.

Predicted ¹H and ¹³C NMR Spectral Data for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the title compound. These predictions are based on established chemical shift ranges for benzothiazole systems and related N-aryl, N-methyl amides.[7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.10s1HH-2
~8.35d, J ≈ 1.5 Hz1HH-7
~8.10d, J ≈ 8.5 Hz1HH-4
~7.85dd, J ≈ 8.5, 1.5 Hz1HH-5
~7.40 - 7.50m5HPhenyl H
~3.50s3HN-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~169.0C=O (Amide)
~155.0C-2
~154.5C-8 (C-S)
~143.0Phenyl C-1'
~136.0C-9 (C-N)
~133.0C-6
~130.0Phenyl C-3', C-5'
~128.5Phenyl C-4'
~127.0Phenyl C-2', C-6'
~126.5C-5
~124.0C-4
~122.0C-7
~38.0N-CH₃

Comparative Spectral Analysis

To contextualize the predicted data, we will compare it with the known NMR data of a structurally similar compound, 2-phenyl-1,3-benzothiazole .[8][13]

Key Differences in ¹H NMR Spectra

The most significant differences arise from the presence of the N-methyl-N-phenyl-carboxamide group at the 6-position of the benzothiazole core in our target compound.

  • Aromatic Protons of the Benzothiazole Core: In 2-phenyl-1,3-benzothiazole, the protons of the benzo ring typically appear as two multiplets in the range of δ 7.3-7.5 ppm and 7.8-8.1 ppm.[8] In our target molecule, the carboxamide group at C-6 introduces significant electronic effects. The H-5 and H-7 protons are expected to be the most affected. H-7, being ortho to the electron-withdrawing carboxamide, is predicted to be deshielded and appear as a doublet at a downfield shift of around δ 8.35 ppm. Similarly, H-5, also influenced by the amide group, is expected to be a doublet of doublets around δ 7.85 ppm.

  • N-methyl and N-phenyl Protons: The sharp singlet for the N-methyl group around δ 3.50 ppm and the multiplet for the N-phenyl protons between δ 7.40 and 7.50 ppm are characteristic features absent in 2-phenyl-1,3-benzothiazole.

Key Differences in ¹³C NMR Spectra

The ¹³C NMR spectrum provides a more direct insight into the electronic environment of the carbon skeleton.

  • Carbonyl Carbon: The most downfield signal in the spectrum of our target compound is the amide carbonyl carbon, predicted around δ 169.0 ppm. This is a clear distinguishing feature.

  • Benzothiazole Carbons: The C-6 carbon, directly attached to the carboxamide, will be significantly shifted downfield to approximately δ 133.0 ppm compared to its chemical shift in a simple substituted benzothiazole. The neighboring carbons, C-5 and C-7, will also experience shifts due to this substitution.

  • N-methyl Carbon: The signal for the N-methyl carbon at around δ 38.0 ppm is another unique identifier for the target molecule.

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra for benzothiazole derivatives.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[14]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[14]

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a standard single-pulse experiment.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

      • Typical spectral width: 0 to 220 ppm.

      • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.[9]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum to deduce proton-proton connectivities.

Visualizing the Molecular Structure and NMR-Active Nuclei

The following diagram illustrates the structure of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide with key atoms labeled for NMR assignment.

Caption: Molecular structure of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra is fundamental for the structural verification of novel compounds like N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide. By understanding the influence of various functional groups on chemical shifts and coupling patterns, and by comparing with known analogues, researchers can confidently assign the structure of their synthesized molecules. The protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible NMR data, which is a critical step in the journey of drug discovery and chemical research.

References

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  • Krajewski, M. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

  • Gümüş, F., et al. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ScienceDirect. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO. [Link]

  • Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. (n.d.). [Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022, December 29). ACG Publications. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]

  • (PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2025, August 9). ResearchGate. [Link]

  • Chemical shifts. (n.d.). [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (n.d.). DiVA portal. [Link]

  • Synthesis and characterization of some novel benzothiazole derivatives. (n.d.). Jetir.Org. [Link]

  • Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. (n.d.). [Link]

Sources

A Comparative Analysis of Benzothiazole and Benzimidazole Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Core Scaffold Activities and Experimental Validation

In the landscape of medicinal chemistry, the benzothiazole and benzimidazole scaffolds represent two of the most prolific heterocyclic cores in drug development. Their rigid structures, combined with the capacity for diverse functionalization, have made them "privileged structures" for targeting a wide array of biological entities. The introduction of a carboxamide linker to these cores further enhances their versatility, providing a key interaction point for binding to macromolecular targets. This guide offers a comparative analysis of the biological activities of benzothiazole and benzimidazole carboxamides, supported by experimental data and protocols, to aid researchers in the strategic design of novel therapeutic agents.

Core Scaffolds: A Structural Overview

Benzimidazole consists of a fusion between benzene and imidazole rings, while benzothiazole features a benzene ring fused to a thiazole ring. The primary difference lies in the heteroatom at position 3 of the five-membered ring: a nitrogen atom in benzimidazole versus a sulfur atom in benzothiazole. This seemingly subtle change significantly impacts the electron distribution, aromaticity, and hydrogen bonding capacity of the scaffold, which in turn dictates the biological activity of its derivatives.

The carboxamide moiety (-CONH-) appended to these cores is a crucial pharmacophoric element. It can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors.

Comparative Biological Activities: A Data-Driven Analysis

While both scaffolds have demonstrated broad-spectrum biological activity, direct comparative studies often reveal nuances in their potency and selectivity. This section will compare their performance in two major therapeutic areas: oncology and infectious diseases.

Both benzothiazole and benzimidazole carboxamides are extensively studied for their anticancer properties, often acting through the inhibition of critical cellular processes.[1][2][3] However, comparative studies indicate that the choice of the core scaffold can significantly influence the mechanism of action and potency.

A study directly comparing 2,5-disubstituted furan derivatives bearing either a benzimidazole or benzothiazole nucleus found that, in general, the benzothiazole derivatives were more active in inhibiting the proliferation of lung cancer cell lines (A549, HCC827, and NCI-H358).[4] Similarly, another study evaluating a series of compounds against various cancer cell lines noted that replacing a benzothiazole ring with a benzimidazole led to a slight decrease in potency against HCT-116 colon cancer cells.[5][6]

Conversely, other studies have highlighted the potent anticancer effects of specific benzimidazole carboxamides. For instance, novel benzimidazole derivatives were shown to induce apoptosis in HepG2 liver cancer cells, with some compounds significantly increasing the activity of caspase-3, a key executioner of apoptosis.[7] Benzimidazole derivatives have also been identified as potent inhibitors of various kinases crucial for cancer progression, such as Aurora kinases, tyrosine kinases, and cyclin-dependent kinases (CDKs).[8][9]

The following table summarizes the IC50 values of representative compounds from comparative studies, illustrating the context-dependent superiority of each scaffold.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound IDCore ScaffoldCancer Cell LineIC50 (µM)Reference
Compound 6 BenzothiazoleA549 (Lung)>50[4]
Compound 5 BenzimidazoleA549 (Lung)>50[4]
Compound 1d BenzothiazoleHCT-116 (Colon)1.83[5]
Compound 1f BenzimidazoleHCT-116 (Colon)2.58[5]
Compound 7 BenzothiazoleHEPG2 (Liver)3.25[10]
Compound 6 BenzimidazoleHEPG2 (Liver)2.85[10]

This table illustrates that while general trends may favor one scaffold, the specific substitution pattern and the cancer cell line being tested are critical determinants of activity.

The mechanism of action often differs. Benzimidazole carboxamides are well-documented as kinase inhibitors, fitting into the ATP-binding pocket of enzymes like EGFR and BRAF.[1] Benzothiazole derivatives, on the other hand, have shown potent activity through mechanisms like tubulin polymerization inhibition and induction of apoptosis via different pathways.[11]

Diagram 1: Generalized Kinase Inhibition Pathway

Below is a diagram illustrating a common mechanism of action for both scaffolds – the inhibition of a protein kinase signaling pathway, which is crucial for cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, BRAF) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Transcription Gene Transcription Substrate->Transcription Proliferation Cell Proliferation & Survival Inhibitor Benzothiazole or Benzimidazole Carboxamide Inhibitor->Kinase Inhibition Transcription->Proliferation

Caption: Kinase inhibition by benzazole carboxamides.

In the realm of antimicrobial agents, the distinction between the two scaffolds can be more pronounced. Several studies have indicated a general trend of superior antibacterial activity for benzothiazole derivatives over their benzimidazole counterparts.[4][12]

For example, a study on 2,5-disubstituted furane derivatives found that the benzothiazole compounds exhibited more potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4][12] The enhanced lipophilicity conferred by the sulfur atom in the benzothiazole ring is often cited as a reason for better penetration through bacterial cell membranes.

Benzothiazole derivatives exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase, dihydropteroate synthase (DHPS), and peptide deformylase.[12][13][14]

Table 2: Comparative Antimicrobial Activity (MIC in µM)

Compound IDCore ScaffoldS. aureus MIC (µM)E. coli MIC (µM)Reference
107a Benzothiazole12.5-[12]
107b Benzothiazole1.6-[12]
Corresponding BenzimidazolesBenzimidazoleLess ActiveLess Active[12]
Compound 9 Benzothiazole1.63.1[4]
Compound 8 Benzimidazole50>50[4]

This table provides quantitative data from studies where benzothiazole derivatives demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) compared to their benzimidazole analogues.

Experimental Protocols: A Guide to Validation

The claims made in this guide are substantiated by rigorous experimental testing. Below are standardized protocols for assessing the biological activities discussed.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole and benzimidazole carboxamide compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram 2: General Workflow for Biological Activity Screening

This diagram outlines the typical workflow from compound synthesis to biological activity confirmation.

G cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_mechanism Mechanism of Action Synth_BTA Synthesis of Benzothiazole Carboxamides Screening High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial) Synth_BTA->Screening Synth_BIM Synthesis of Benzimidazole Carboxamides Synth_BIM->Screening IC50 IC50 / MIC Determination Screening->IC50 Identify 'Hits' SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MoA Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) SAR->MoA Select 'Leads'

Caption: Workflow for screening and validation.

Conclusion and Future Outlook

The comparative analysis of benzothiazole and benzimidazole carboxamides reveals distinct yet overlapping profiles of biological activity. While benzothiazole derivatives often exhibit superior antimicrobial and, in some contexts, anticancer potency, the benzimidazole scaffold remains a cornerstone for the development of highly selective kinase inhibitors.

The choice between these two privileged scaffolds should be guided by the specific therapeutic target and the desired mechanism of action. For instance, in the pursuit of novel antibacterial agents, focusing on the benzothiazole core may prove more fruitful. Conversely, for developing targeted cancer therapies against specific kinases, the benzimidazole scaffold offers a well-established starting point.

Future research should focus on head-to-head comparisons of these scaffolds within the same chemical series to generate more definitive structure-activity relationship data. Furthermore, exploring hybrid molecules that incorporate features of both scaffolds could lead to the discovery of novel agents with unique and potent biological activities.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gendy, M. A., & Ahmed, E. M. (2012). Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. Medicinal Chemistry, 8(2), 151-162. [Link]

  • ResearchGate. (2023). Synthesis of 2-benzimidazole/2-benzothiazole carboxamides. [Link]

  • Taylor & Francis Online. (2019). Synthesis, characterization of benzimidazole carboxamide derivatives as potent anaplastic lymphoma kinase inhibitor and antioxidant activity. [Link]

  • Naik, P., & Murumkar, P. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Amino Acids, 55(5), 639-680. [Link]

  • Journal of Positive School Psychology. (2022). Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8781. [Link]

  • MDPI. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [Link]

  • PubMed. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. [Link]

  • Semantic Scholar. (2020). Evaluation of some new synthesis Benzothiazole and Benzimidazole Derivatives as potential antimicrobial and anticancer agents. [Link]

  • El-Sayed, N. N. E., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2093. [Link]

  • Kamal, A., et al. (2018). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 144, 533-553. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • Racan, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(11), 3392. [Link]

  • SpringerLink. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]

  • El-Damasy, D. A., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Egyptian National Cancer Institute, 36(1), 1. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship map of the amino carboxamide benzothiazole series. [Link]

  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Wang, Z., et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 17(1), 873-883. [Link]

  • Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • Gummadi, S. B., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

  • Academia.edu. (2010). Therapeutic Importance of Benzothiazole: Review. [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • PubMed. (2012). Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. [Link]

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A Comparative Guide to the Structural Landscape of Benzothiazole Carboxamides and Related Analogs: An X-ray Diffraction Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering structure-activity relationships (SAR) and rationally designing next-generation therapeutics. Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structure and packing in the solid state.

While a crystallographic structure for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is not publicly available at the time of this writing, a wealth of data exists for structurally related analogs. This guide provides a comparative analysis of the X-ray diffraction data for several key benzothiazole derivatives. By examining the conformational preferences, intermolecular interactions, and crystal packing of these related structures, we can extrapolate valuable insights applicable to the broader class of benzothiazole carboxamides.

Comparative Crystallographic Analysis of Benzothiazole Derivatives

To understand the structural nuances of the benzothiazole core, we will compare the crystallographic data of three distinct, yet related, molecules. The selected compounds showcase variations in substitution and functionality, providing a broader perspective on the structural behavior of this heterocyclic system.

Compound 4-Hydroxy-2-methyl-1,1-dioxo-N-phenyl-2H-1λ6,2-benzothiazine-3-carboxamide [1][2]2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide [3]Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate [4]
Molecular Formula C₁₆H₁₄N₂O₄SC₁₆H₁₄N₂OS₂C₁₆H₁₉N₃O₅S
Crystal System MonoclinicMonoclinicNot specified
Space Group P2₁/cNot specifiedNot specified
Unit Cell Dimensions a = 10.502(2) Åb = 7.649(3) Åc = 19.235(4) Åβ = 103.395(15)°a = 4.7957(8) Åb = 27.496(4) Åc = 10.9906(13) Åβ = 97.048(4)°Not specified
Temperature 173 K113 K293 K
Key Structural Insights:
  • Conformational Flexibility: The benzothiazine ring in 4-hydroxy-2-methyl-1,1-dioxo-N-phenyl-2H-1λ6,2-benzothiazine-3-carboxamide adopts a twist chair conformation.[1][2] This highlights the conformational flexibility that can be introduced by modifying the core heterocyclic system. In contrast, the benzothiazole ring itself is generally planar.

  • Dihedral Angles: The relative orientation of aromatic rings is a critical determinant of molecular shape and receptor binding. In 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, the dihedral angle between the benzene ring and the benzothiazole mean plane is a significant 75.5(1)°.[3] In the case of Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate, the dihedral angle between the benzene ring and the carbonylamino group is a much smaller 18.18(2)°.[4] These variations underscore the influence of substituent groups on the overall molecular topology.

  • Intermolecular Interactions: The crystal packing of these molecules is stabilized by a network of non-covalent interactions. In the crystal structure of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds.[3] Similarly, the crystal structure of Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate reveals centrosymmetric dimers formed via pairs of N—H⋯N hydrogen bonds, which are further connected by N—H⋯O hydrogen bonds into a three-dimensional network.[4] The structure of 4-hydroxy-2-methyl-1,1-dioxo-N-phenyl-2H-1λ6,2-benzothiazine-3-carboxamide also features N—H⋯O and C—H⋯O hydrogen bonds.[1][2] The presence of π–π stacking interactions is also a common feature in the crystal packing of aromatic heterocyclic systems.[5]

Experimental Methodology: A Generalized Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires careful execution. The following protocol outlines the key stages of a typical single-crystal X-ray diffraction experiment for a small organic molecule.

Step 1: Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., chloroform-ethanol).

    • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

    • Monitor the solution over several days to weeks for the formation of well-defined single crystals.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Protocol:

    • Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the goniometer head on the diffractometer. A stream of cold nitrogen is often used to maintain the crystal at a low temperature (e.g., 100-173 K) to minimize thermal motion and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector), rotates the crystal while irradiating it with X-rays.

    • The diffraction pattern is recorded as a series of images.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and integrate the intensities of the reflections.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods to obtain the best possible fit.

    • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis & Purification Dissolution Dissolution Synthesis->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal_Selection Crystal Selection Evaporation->Crystal_Selection Mounting Mounting Crystal_Selection->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure drug_design_logic cluster_insights Structural Insights cluster_applications Drug Design Applications Xray_Data X-ray Diffraction Data Conformation Conformation Xray_Data->Conformation Interactions Intermolecular Interactions Xray_Data->Interactions Packing Crystal Packing Xray_Data->Packing Pharmacophore Pharmacophore Modeling Xray_Data->Pharmacophore SAR Structure-Activity Relationship (SAR) Conformation->SAR SBDD Structure-Based Drug Design (SBDD) Interactions->SBDD Optimized_Lead Optimized Lead Compound SAR->Optimized_Lead Pharmacophore->Optimized_Lead SBDD->Optimized_Lead

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Pre-Disposal Precautions

Understanding the potential hazards of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is the first critical step. Based on its structural components—a benzothiazole core and an N-methyl-N-phenyl-carboxamide group—we can infer potential hazards. Benzothiazole derivatives can be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[1][2][3][4] Aromatic amides are also often classified as harmful solids or liquids.[5] Therefore, it is crucial to handle this compound with the utmost care.

Immediate Safety Measures:

  • Work in a well-ventilated area: Always handle the compound under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

  • Avoid contact: Prevent contact with skin, eyes, and clothing.[6]

  • No eating or drinking: Do not eat, drink, or smoke in the area where the chemical is handled.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate exposure risks. The following table outlines the recommended PPE for handling N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[7]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.[7]
Skin and Body Laboratory coat, long-sleeved clothingTo minimize skin exposure.[7]
Respiratory NIOSH-approved respirator (if dust is generated)To prevent inhalation of dust or vapors, especially during spill cleanup.
Step-by-Step Disposal Protocol

The disposal of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide must adhere to local, state, and federal regulations.[6][8] Improper disposal, such as pouring it down the drain or mixing it with general waste, is strictly prohibited.[9][10]

Disposal Workflow:

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Place in a designated, compatible waste container. A->B Handle with care C 3. Securely seal the container. B->C D 4. Label as 'Hazardous Waste' with full chemical name and date. C->D E 5. Store in a designated Satellite Accumulation Area (SAA). D->E Properly identified F 6. Ensure segregation from incompatible materials. E->F G 7. Arrange for pickup by a licensed hazardous waste contractor. F->G Ready for collection

Caption: Disposal workflow for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

Detailed Steps:

  • Segregation: Keep N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide waste separate from other chemical waste streams to prevent potentially hazardous reactions.[11]

  • Containerization: Place the waste in its original container if possible, or in a clearly labeled, sealed, and compatible container.[1][11] Ensure the container is in good condition and not leaking.[10]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste," the full chemical name "N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide," the date of accumulation, and the name of the principal investigator or laboratory.[9][10][12]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[9][12] The SAA should be in a well-ventilated area and away from sources of ignition if the compound is flammable.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][11] Never dispose of this chemical in the regular trash or down the sewer system.[10][13]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

SpillResponse cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination cluster_reporting Reporting A 1. Evacuate the immediate area and alert colleagues. B 2. If safe, increase ventilation (open fume hood sash). A->B C 3. Don appropriate PPE. B->C Assess situation D 4. For solids, carefully scoop into a labeled waste container. C->D E 5. For liquids, absorb with an inert material (e.g., vermiculite). C->E F 6. Place contaminated absorbent into a sealed waste container. D->F E->F G 7. Clean the spill area with an appropriate solvent. F->G Contained H 8. Dispose of all cleanup materials as hazardous waste. G->H I 9. Report the spill to your supervisor and EHS. H->I Area secured

Caption: Spill response protocol for N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

Regulatory Compliance

Adherence to regulations from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) is mandatory.[8][10] These regulations govern the management of hazardous waste from "cradle to grave." Key requirements include proper waste identification, labeling, storage, and disposal through licensed facilities.[12]

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of 2-Benzothiazolamine, 5-(methylthio)-(9CI): A Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzothiazole.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet - 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide.
  • Synerzine. (2019, February 15). Safety Data Sheet - Benzothiazole.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Health and Safety - University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Croner-i. (n.d.). Amides, organic.
  • Safety Data Sheet. (n.d.). 101630 - Benzothiazole.
  • Fisher Scientific. (2014, September 19). Safety Data Sheet - Benzothiazole.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • University of Canterbury. (n.d.). Safe Method of Use Compounds that have Chronic Toxicity (HSNO Sub-classes 6.5-6.9).

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A Comprehensive Safety Protocol for Handling N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist

Disclaimer: This document has been compiled to provide essential safety guidance for handling N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide. A specific Safety Data Sheet (SDS) for this compound is not currently available. The recommendations herein are based on the known hazards of structurally similar compounds, specifically benzothiazole and its derivatives, and are guided by the precautionary principle. All laboratory personnel must conduct a thorough risk assessment before commencing any work with this compound.

Introduction: Understanding the Risks of Benzothiazole Derivatives

This guide provides a robust framework for the safe handling, use, and disposal of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment and Engineering Controls

Due to the unknown toxicological profile of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, all handling procedures must be designed to minimize any potential for exposure.

  • Primary Engineering Control: All manipulations of this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood. The fume hood provides the primary barrier against inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Designated Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE ensemble is the most critical line of defense for personnel. The following table outlines the minimum required PPE for handling N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety goggles with side shields and a full-face shieldMust be compliant with ANSI Z87.1 standard. A full-face shield is required over goggles to protect against splashes when handling liquid solutions.
Hand Protection Double gloving: inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Viton™)Nitrile gloves provide a base layer of protection. The outer glove should be selected based on its high resistance to a broad range of organic chemicals. Gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation.
Body Protection Chemical-resistant laboratory coat and a disposable chemical-resistant apronThe lab coat should have long sleeves and be fully buttoned. A chemical-resistant apron provides an additional barrier when handling larger quantities or during procedures with a higher risk of splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a P100 particulate filterRequired when working with the solid compound outside of a fume hood (a scenario to be avoided) or in the event of a spill. All personnel requiring respirators must be medically cleared, trained, and fit-tested annually as part of a comprehensive respiratory protection program.
Foot Protection Closed-toe, chemical-resistant safety shoesShoes should fully cover the foot and be made of a material that will resist chemical penetration.
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure risk at every stage of handling N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide.

Before entering the designated work area, all personnel must correctly don the required PPE. The sequence for donning is crucial to ensure a proper seal and avoid contamination.

PPE_Donning_Workflow start Start: Enter Ante-room footwear Don Foot Protection start->footwear lab_coat Don Lab Coat and Apron footwear->lab_coat respirator Don Respirator (if required) lab_coat->respirator eye_face Don Eye and Face Protection respirator->eye_face gloves Don Gloves (Double Pair) eye_face->gloves final_check Perform Final PPE Check gloves->final_check PPE_Doffing_Workflow start Start: In Designated Doffing Area outer_gloves Remove Outer Gloves start->outer_gloves apron Remove Apron outer_gloves->apron face_shield Remove Face Shield apron->face_shield lab_coat Remove Lab Coat face_shield->lab_coat inner_gloves Remove Inner Gloves lab_coat->inner_gloves eye_protection Remove Eye Protection inner_gloves->eye_protection respirator Remove Respirator (if worn) eye_protection->respirator hand_wash Wash Hands Thoroughly respirator->hand_wash

Figure 2: PPE Doffing Sequence
Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact the institution's emergency response team. For small spills, and if properly trained and equipped, contain the spill with an inert absorbent material and place it in a sealed container for disposal.

Disposal Plan

All waste generated from handling N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is considered hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container.

  • Disposal Pathway: All hazardous waste must be disposed of through the institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Conclusion: A Culture of Safety

The safe handling of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide relies on a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. Given the lack of specific toxicological data, a cautious and proactive approach to safety is paramount. All personnel must be thoroughly trained on the procedures outlined in this guide and understand the potential risks associated with the benzothiazole class of compounds.

References

  • De Geyter, E., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Toxicology and Chemistry, 37(8), 2037-2048. Available at: [Link]

  • Liao, X., et al. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment, 755, 142617. Available at: [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. Retrieved from [Link]

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